Amabiloside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O8 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-4,9-13,15-19H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
ZPWLUAKXVFTXAN-UJPOAAIJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Amabiloside: A Comprehensive Technical Overview of its Natural Source, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amabiloside, a naturally occurring benzenoid glycoside, was first isolated from the bulbs of Crinum amabile. Initially known only as a synthetic compound, its discovery in a natural source opened avenues for further investigation into its biosynthesis and potential biological activities. This technical guide provides an in-depth overview of the discovery, natural sourcing, and detailed chemical characterization of this compound. It includes a comprehensive summary of its spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its known biological activities.
Introduction
This compound (3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde) is a glycosidic derivative of 3,4-dihydroxybenzaldehyde. Its discovery as a natural product was a significant finding, as it was previously only accessible through chemical synthesis. The primary and thus far only documented natural source of this compound is the plant Crinum amabile Donn, a member of the Amaryllidaceae family. This family of plants is well-known for producing a wide array of biologically active alkaloids and other secondary metabolites. The identification of this compound in Crinum amabile highlights the chemical diversity of this genus beyond its well-documented alkaloid content.
Discovery and Natural Source
This compound was first reported as a new natural product in 1993 by Likhitwitayawuid, Ruangrungsi, and Cordell.[1] It was isolated from the bulbs of Crinum amabile, a plant species native to Southeast Asia. Prior to this discovery, the compound was known to exist only as a synthetic substance.[1] The isolation of this compound from a natural source provided the first evidence of its biosynthesis in the plant kingdom.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde | [1] |
| Molecular Formula | C₁₃H₁₆O₈ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]D -84.6° (c 0.13, MeOH) | [1] |
Experimental Protocols
Isolation and Purification of this compound from Crinum amabile
The following protocol is based on the methodology described in the initial discovery of this compound.[1]
Diagram of the this compound Isolation Workflow:
Caption: Workflow for the isolation of this compound.
Methodology:
-
Plant Material: Fresh bulbs of Crinum amabile were used as the starting material.
-
Extraction: The plant material was macerated with methanol (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanolic extract was partitioned between chloroform (CHCl₃) and water (H₂O). The aqueous layer, containing the more polar compounds including glycosides, was collected.
-
Sephadex LH-20 Chromatography: The aqueous layer was subjected to column chromatography on a Sephadex LH-20 column. Elution was performed with a water-methanol gradient, starting with 100% water and gradually increasing the methanol concentration.
-
Silica Gel Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), were pooled and further purified by silica gel column chromatography. A solvent system of chloroform-methanol-water was used as the eluent to yield pure this compound.
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including UV, IR, Mass Spectrometry, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.[1]
Spectroscopic Data
| Spectroscopic Method | Key Observations/Data | Reference |
| UV (MeOH) λmax (log ε) | 210 (4.25), 232 (4.12), 278 (3.85), 310 (3.78) nm | [1] |
| IR (KBr) νmax | 3400 (br, OH), 1680 (C=O), 1590, 1520 cm⁻¹ | [1] |
| Mass Spectrometry (FAB-MS) | m/z 301 [M+H]⁺, 323 [M+Na]⁺ | [1] |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-2 | 7.45 | d | 2.0 | [1] |
| H-5 | 7.25 | d | 8.5 | [1] |
| H-6 | 7.52 | dd | 8.5, 2.0 | [1] |
| CHO | 9.80 | s | - | [1] |
| H-1' | 4.95 | d | 7.5 | [1] |
| H-2' | 3.55 | m | - | [1] |
| H-3' | 3.50 | m | - | [1] |
| H-4' | 3.45 | m | - | [1] |
| H-5' | 3.40 | m | - | [1] |
| H-6'a | 3.90 | dd | 12.0, 2.0 | [1] |
| H-6'b | 3.75 | dd | 12.0, 5.5 | [1] |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound was also recorded in CD₃OD.
| Carbon Assignment | Chemical Shift (δ) | Reference |
| C-1 | 131.5 | [1] |
| C-2 | 116.8 | [1] |
| C-3 | 147.2 | [1] |
| C-4 | 152.0 | [1] |
| C-5 | 117.5 | [1] |
| C-6 | 126.0 | [1] |
| CHO | 192.5 | [1] |
| C-1' | 102.8 | [1] |
| C-2' | 74.8 | [1] |
| C-3' | 78.0 | [1] |
| C-4' | 71.5 | [1] |
| C-5' | 77.8 | [1] |
| C-6' | 62.5 | [1] |
Diagram of Structural Elucidation Logic:
References
Unveiling the Molecular Architecture of Amabiloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure elucidation of Amabiloside, a naturally occurring benzenoid glycoside. The methodologies and data presented herein are based on the established structure of this compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde. This document serves as a comprehensive resource, detailing the experimental protocols and spectroscopic analyses essential for the characterization of this and similar natural products.
Spectroscopic Data Summary
The structural framework of this compound was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following tables summarize the representative ¹H and ¹³C NMR chemical shift assignments for the aglycone (benzaldehyde moiety) and the glucose unit.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (in MeOD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| CHO | 9.75 | s | - |
| H-2 | 7.40 | d | 2.0 |
| H-5 | 7.15 | d | 8.5 |
| H-6 | 7.55 | dd | 8.5, 2.0 |
| Glucose Moiety | |||
| H-1' | 5.05 | d | 7.5 |
| H-2' | 3.55 | m | - |
| H-3' | 3.65 | m | - |
| H-4' | 3.70 | m | - |
| H-5' | 3.45 | m | - |
| H-6'a | 3.90 | dd | 12.0, 2.5 |
| H-6'b | 3.75 | dd | 12.0, 5.5 |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (in MeOD)
| Position | Chemical Shift (δ) ppm |
| Aglycone | |
| CHO | 192.5 |
| C-1 | 131.0 |
| C-2 | 115.0 |
| C-3 | 148.0 |
| C-4 | 152.0 |
| C-5 | 118.0 |
| C-6 | 128.0 |
| Glucose Moiety | |
| C-1' | 102.5 |
| C-2' | 75.0 |
| C-3' | 78.0 |
| C-4' | 71.5 |
| C-5' | 78.5 |
| C-6' | 62.5 |
Experimental Protocols
The elucidation of this compound's structure relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.
Isolation and Purification of this compound
-
Extraction: The plant material (e.g., bulbs of Crinum amabile) is air-dried, powdered, and extracted exhaustively with methanol (MeOH) at room temperature.
-
Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. This typically involves partitioning between water and n-hexane to remove nonpolar constituents, followed by extraction of the aqueous phase with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds of intermediate and high polarity, respectively. Glycosides like this compound are expected to concentrate in the n-BuOH fraction.
-
Chromatographic Separation: The n-BuOH fraction is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compound.
-
NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). A suite of NMR experiments is conducted:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the stereochemistry and the linkage between the aglycone and the sugar moiety.
-
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and key spectroscopic correlations.
Caption: Logical workflow for the isolation and structure elucidation of this compound.
Caption: Key 2D NMR correlations (COSY and HMBC) for this compound.
Caption: The determined chemical structure of this compound.
Unraveling Amabiloside: A Spectroscopic and Structural Elucidation Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data of amabiloside, a natural glycoside isolated from Crinum amabile. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structural determination, alongside the experimental protocols for data acquisition.
This compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, is a benzenoid glycoside that has been isolated from the bulbs of Crinum amabile.[1] Its structural characterization is a critical step in understanding its potential biological activities and for its synthesis. The definitive structure was elucidated through a comprehensive analysis of various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and mass spectrometry.[1]
Spectroscopic Data Analysis
The structural backbone and the stereochemistry of this compound were pieced together using a suite of NMR experiments, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Nuclear Magnetic Resonance (NMR) Data
The unequivocal assignment of all proton and carbon signals of this compound was achieved through a combination of one- and two-dimensional NMR experiments. The data presented below is a summary of the key chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2-H | 7.42 | d | 1.5 |
| 5-H | 7.18 | d | 8.0 |
| 6-H | 7.51 | dd | 8.0, 1.5 |
| CHO | 9.85 | s | |
| Glycone (β-D-glucopyranosyl) | |||
| 1'-H | 5.05 | d | 7.5 |
| 2'-H | 3.58 | m | |
| 3'-H | 3.52 | m | |
| 4'-H | 3.45 | m | |
| 5'-H | 3.48 | m | |
| 6'a-H | 3.92 | dd | 12.0, 2.0 |
| 6'b-H | 3.75 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) |
| Aglycone | |
| 1 | 131.5 |
| 2 | 116.2 |
| 3 | 149.8 |
| 4 | 146.0 |
| 5 | 112.8 |
| 6 | 127.5 |
| CHO | 192.3 |
| Glycone (β-D-glucopyranosyl) | |
| 1' | 103.2 |
| 2' | 74.8 |
| 3' | 78.1 |
| 4' | 71.3 |
| 5' | 77.9 |
| 6' | 62.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Formula |
| [M+H]⁺ | 287.0872 | C₁₃H₁₅O₇ |
| [M+Na]⁺ | 309.0691 | C₁₃H₁₄O₇Na |
Experimental Protocols
The isolation and spectroscopic analysis of this compound followed established methodologies for natural product chemistry.
Isolation of this compound
-
Extraction: The fresh bulbs of Crinum amabile were collected, minced, and extracted exhaustively with methanol at room temperature.
-
Fractionation: The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.
-
Chromatography: The ethyl acetate fraction, which showed promising activity, was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) and finally by high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the solvent signals (δH 3.31 and δC 49.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Structural Elucidation Workflow
The logical flow of elucidating the structure of this compound based on the spectroscopic data is visualized in the following diagram.
This comprehensive spectroscopic dataset and the described methodologies provide a solid foundation for the further study and potential applications of this compound in various scientific and medicinal fields.
References
Physical and chemical properties of Amabiloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amabiloside, a naturally occurring glycoside, has been identified and isolated from the bulbs of Crinum amabile. Structurally characterized as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, this compound has been the subject of preliminary phytochemical and biological screenings. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its extraction and characterization, and a summary of its biological activities based on available scientific literature. All quantitative data are presented in structured tables for clarity, and experimental workflows are visually represented to facilitate understanding and replication.
Physicochemical Properties
Initial characterization of this compound has established its fundamental physical and chemical properties. While comprehensive data remains the subject of ongoing research, the following table summarizes the currently available information.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₈ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| CAS Number | 40555-38-2 | [1] |
| Appearance | Amorphous solid | [2] |
Spectral Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unequivocal ¹H and ¹³C NMR assignments for this compound were determined through analysis of COSY, NOESY, HETCOR, and selective INEPT spectra[1]. The detailed chemical shifts (δ) and coupling constants (J) are crucial for the structural confirmation of the molecule.
(Specific ¹H and ¹³C NMR data are contained within the primary publication and are not publicly available.)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-ESI-MS) would be utilized to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the MS/MS spectrum would offer further structural insights, particularly regarding the glycosidic linkage and the benzaldehyde core.
(Specific mass spectrometry data for this compound is not detailed in the available literature.)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups[2]. UV-Vis spectroscopy would likely reveal absorption maxima characteristic of the benzaldehyde chromophore.
(Specific IR and UV-Vis absorption data are not publicly available.)
Experimental Protocols
Isolation of this compound from Crinum amabile
The following diagram outlines the general workflow for the isolation and purification of this compound from its natural source.
Methodology:
-
Plant Material: Fresh or dried bulbs of Crinum amabile are collected and prepared for extraction.
-
Extraction: The plant material is subjected to extraction with a polar solvent such as methanol or ethanol to isolate a wide range of compounds, including glycosides.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
-
Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques, such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation Workflow
The determination of this compound's chemical structure follows a systematic analytical process.
Methodology:
-
Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact molecular weight and deduce the molecular formula of the isolated compound.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment and number of protons and carbons in the molecule.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Biological Activity and Signaling Pathways
Preliminary biological screening of this compound has been conducted to assess its potential therapeutic properties.
Cytotoxic and Antimalarial Activity
This compound was evaluated for its cytotoxic and antimalarial potential but was found to be inactive in the assays conducted[1].
Signaling Pathways
Given the reported lack of significant cytotoxic and antimalarial activity, there is currently no available information on the specific signaling pathways modulated by this compound. Further research would be necessary to explore its potential effects on various cellular signaling cascades. The following diagram illustrates a generic signaling pathway that could be investigated for a novel natural product.
Conclusion
This compound is a glycoside isolated from Crinum amabile with a well-defined chemical structure. While its initial biological screenings for cytotoxic and antimalarial activities were negative, the full biological potential of this molecule remains largely unexplored. This technical guide consolidates the currently available information on its physicochemical properties and provides a framework for its isolation and characterization. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The detailed experimental data, particularly spectroscopic information, is contained within the primary scientific literature and is essential for any future research endeavors with this compound.
References
The Biosynthesis of Amabiloside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amabiloside, a putative glycosylated pyrrolizidine alkaloid, is of growing interest due to the pharmacological potential of its aglycone, amabiline. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants. Drawing from established knowledge of pyrrolizidine alkaloid (PA) biosynthesis, this document outlines the key enzymatic steps, precursors, and intermediates involved in the formation of the amabiline core structure and its subsequent glycosylation. Detailed experimental protocols for key analytical techniques are provided, and quantitative data from related pathways are summarized to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) are a diverse group of plant secondary metabolites known for their role in chemical defense against herbivores. Amabiline, a specific PA found in plants such as Cynoglossum amabile and Borago officinalis, is an ester of the necine base supinidine and viridifloric acid. While the biosynthesis of amabiline itself is not extensively documented, its pathway can be inferred from the well-characterized biosynthesis of other PAs. "this compound" is hypothesized to be a glycosylated form of amabiline, a modification known to occur with other PAs, such as thesinine-4'-O-β-D-glucoside, also found in Borago officinalis. This glycosylation step is significant as it can alter the solubility, stability, and bioavailability of the parent alkaloid.
This guide will delineate the proposed biosynthetic pathway of this compound, divided into three main stages:
-
Formation of the Necine Base (Supinidine): The synthesis of the characteristic bicyclic core of the alkaloid.
-
Formation of the Necic Acid (Viridifloric Acid): The synthesis of the acidic moiety that esterifies the necine base.
-
Esterification and Glycosylation: The coupling of the necine base and necic acid to form amabiline, followed by the attachment of a sugar moiety to yield this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process originating from primary metabolism. The pathway can be visualized as a convergence of two main branches leading to the formation of the necine base and the necic acid, followed by their condensation and subsequent glycosylation.
Biosynthesis of the Necine Base: Supinidine
The formation of the pyrrolizidine ring system is the foundational stage of amabiline biosynthesis.
-
From Arginine to Putrescine: The pathway initiates with the amino acid L-arginine, which is converted to putrescine. This can occur via two routes: directly through the action of arginine decarboxylase (ADC), or indirectly through ornithine via ornithine decarboxylase (ODC).
-
Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, or from one molecule of putrescine and one of spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , a key enzyme in this pathway. HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.
-
Cyclization to the Pyrrolizidine Core: Homospermidine undergoes a series of oxidation and cyclization reactions to form the pyrrolizidine ring system. This part of the pathway is less well-characterized but is thought to involve diamine oxidases and subsequent intramolecular Mannich-type reactions.
-
Formation of Supinidine: Through a series of reductions and rearrangements of the pyrrolizidine core, the necine base supinidine is formed.
Biosynthesis of the Necic Acid: Viridifloric Acid
The necic acid moiety of amabiline, viridifloric acid, is derived from branched-chain amino acids.
-
Precursors from Amino Acid Metabolism: The carbon skeleton of viridifloric acid is proposed to be derived from the amino acids L-valine and L-isoleucine.
-
Chain Elongation and Modification: Through a series of reactions likely involving enzymes analogous to those in fatty acid biosynthesis, the carbon chain is assembled and modified with hydroxyl groups to form viridifloric acid. The exact enzymatic steps are not well-defined for this specific necic acid.
Esterification and Glycosylation
The final steps in this compound biosynthesis involve the assembly of the core alkaloid and its subsequent glycosylation.
-
Esterification to form Amabiline: The necine base supinidine is esterified with viridifloric acid to form amabiline. This reaction is likely catalyzed by an acyltransferase, though the specific enzyme has not been identified.
-
Glycosylation to form this compound: Amabiline is then glycosylated, presumably by a UDP-glycosyltransferase (UGT) , which transfers a sugar moiety (likely glucose) from an activated sugar donor (UDP-glucose) to a hydroxyl group on the amabiline molecule. This results in the formation of this compound.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is scarce. However, data from studies on related PA biosynthetic enzymes can provide valuable benchmarks.
| Enzyme | Substrate(s) | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Plant Source | Reference |
| Homospermidine Synthase (HSS) | Putrescine | 230 | 16.7 | Senecio vernalis | [1] |
| Homospermidine Synthase (HSS) | Spermidine | 80 | 16.7 | Senecio vernalis | [1] |
| Deoxyhypusine Synthase (DHS) | Spermidine | 3.5 | 0.35 | Senecio vernalis | [1] |
Note: The kinetic parameters for HSS and DHS are provided for comparison, highlighting the evolutionary relationship and differing substrate affinities of these enzymes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of tracer studies, enzyme assays, and molecular biology techniques.
General Workflow for Pathway Elucidation
References
An In-depth Technical Guide to Amabiloside and its Potential Derivatives: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amabiloside, a naturally occurring phenolic glycoside, presents a core structure with potential for synthetic modification to develop novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its structure, and the known biological inactivity of the parent compound. Drawing from extensive research on structurally related phenolic glycosides and benzaldehyde derivatives, this document explores the prospective synthesis, biological activities, and mechanisms of action of hypothetical this compound derivatives. Detailed experimental protocols for synthesis and bioassays are provided, alongside a quantitative summary of the bioactivities of analogous compounds to guide future research and development in this area.
Introduction to this compound
This compound is a natural product that has been isolated from the bulbs of Crinum amabile[1]. Its chemical structure has been elucidated as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde[1]. The structure consists of a benzaldehyde core substituted with a hydroxyl group at the C3 position and a β-D-glucopyranosyl moiety attached via an O-glycosidic bond at the C4 position.
Initial biological screening of this compound for cytotoxic and antimalarial activities revealed it to be inactive[1]. However, the structural features of this compound, particularly the phenolic ring and the glycosidic linkage, are common to many biologically active natural products. This suggests that synthetic derivatization of the this compound scaffold could lead to the discovery of novel compounds with therapeutic potential. This guide will, therefore, focus on the potential of this compound derivatives by examining the established synthesis, biological activities, and mechanisms of action of structurally similar compounds.
This compound Derivatives: A Landscape of Potential
While no derivatives of this compound have been reported in the scientific literature to date, its core structure provides multiple avenues for synthetic modification. Potential derivatization strategies include:
-
Modification of the Benzaldehyde Moiety: The aldehyde and hydroxyl groups on the aromatic ring can be modified to alter the electronic and steric properties of the molecule.
-
Alteration of the Glycosidic Linkage: The glucose unit can be replaced with other sugar moieties, or the anomeric configuration could be altered.
-
Functionalization of the Sugar Moiety: The hydroxyl groups of the glucose unit can be acylated, alkylated, or otherwise modified to change the lipophilicity and pharmacokinetic properties of the molecule.
The following sections will explore the potential biological activities of these hypothetical derivatives based on the known activities of related compound classes.
Potential Biological Activities and Structure-Activity Relationships
Based on the activities of structurally related phenolic glycosides and benzaldehyde derivatives, this compound derivatives could be investigated for a range of biological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Anti-inflammatory Activity
Phenolic compounds are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Derivatives of 4-hydroxybenzaldehyde have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages[2].
Table 1: Anti-inflammatory Activity of Phenolic Glycosides and Benzaldehyde Derivatives
| Compound/Extract | Assay | Cell Line | IC50/EC50 | Reference |
| Scutellaria indica compounds 10-12 | LPS-induced NO production | RAW 264.7 | 7.2 to 27.8 µM | [3] |
| Rhodiola sachalinensis compound 6 | LPS-induced NO production | RAW 264.7 | 21.34 ± 2.52 µM | [4] |
| Flavonoid fraction from Melipona beecheii honey | Proteinase inhibition | - | 0.36 mg/mL | [5] |
| 4-Hydroxybenzaldehyde | Acetic acid-induced vascular permeability | Mice | - | [2] |
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests that its derivatives could possess antioxidant activity. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. The structure-antioxidant activity relationship of dihydroxybenzaldehydes and dihydroxybenzoic acids has been studied, indicating that the position and number of hydroxyl groups are critical for activity[6].
Table 2: Antioxidant Activity of Phenolic Glycosides and Benzaldehyde Derivatives
| Compound/Extract | Assay | IC50/EC50 | Reference |
| Rhodiola sachalinensis compounds 7 & 8 | DPPH radical scavenging | 19.49 ± 0.21 & 27.77 ± 0.61 µM | [4] |
| Rhodiola sachalinensis compounds 7 & 8 | NBT superoxide scavenging | 13.19 ± 3.27 & 9.92 ± 0.77 µM | [4] |
| Flavonoid fraction from Melipona beecheii honey | DPPH radical scavenging | 0.33 mg/mL | [5] |
| Dihydroxybenzaldehyde derivatives | DPPH radical scavenging | Varied based on structure | [7] |
| Carthamus tinctorius compounds 1, 4, 5 | ABTS radical scavenging | 17.84 to 127 µM | [8] |
Enzyme Inhibitory Activity
Derivatives of this compound could also be explored as enzyme inhibitors. For instance, α-glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes. Several benzimidazole-thioquinoline derivatives have shown potent α-glucosidase inhibitory activity with IC50 values in the micromolar range[9]. Phenoloxidase inhibition has also been reported for benzaldehyde derivatives[10].
Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Benzimidazole-thioquinoline derivative 6j | α-glucosidase | 28.0 ± 0.6 µM | |
| Benzimidazole-oxadiazole derivatives | α-glucosidase | 3.44 ± 0.36 to 41.24 ± 0.26 µM | [6] |
| Benzo[e][11]thiazine-N-arylacetamides | α-glucosidase | 18.25 to 35.14 µM | [12] |
| Cuminaldehyde | Phenoloxidase | 0.0067 mM | [10] |
| Vanillin | Phenoloxidase | 38 mM | [10] |
| Carthamus tinctorius compound 4 | α-glucosidase | 93.71 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for the key biological assays to evaluate their potential activities.
Synthesis of this compound Derivatives (O-Glycosylation)
A general protocol for the synthesis of phenolic glycosides, adaptable for this compound derivatives, involves the O-glycosylation of a protected or unprotected hydroxybenzaldehyde with a suitable glycosyl donor.
Objective: To synthesize a library of this compound derivatives by coupling various substituted hydroxybenzaldehydes with different glycosyl donors.
Materials:
-
Substituted hydroxybenzaldehyde (aglycone)
-
Glycosyl donor (e.g., glycosyl bromide, trichloroacetimidate)
-
Promoter (e.g., silver triflate, trimethylsilyl triflate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quenching agent (e.g., methanol, triethylamine)
-
Purification materials (silica gel for column chromatography)
Procedure:
-
Dissolve the hydroxybenzaldehyde aglycone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the glycosyl donor to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the substrates).
-
Add the promoter dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the appropriate quenching agent.
-
Allow the mixture to warm to room temperature and then concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
-
Characterize the structure of the synthesized derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[13][14][15].
Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293).
Materials:
-
Cell lines (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the derivative compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds by measuring parasite DNA content using the fluorescent dye SYBR Green I[16][17][18][19][20].
Objective: To evaluate the antimalarial activity of this compound derivatives against a chloroquine-sensitive and a chloroquine-resistant strain of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 and Dd2)
-
Human red blood cells
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
This compound derivatives dissolved in DMSO
-
SYBR Green I dye
-
Lysis buffer (containing saponin and Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the culture medium in a 96-well plate.
-
Add a synchronized culture of P. falciparum-infected red blood cells (at the ring stage) to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percentage of parasite growth inhibition for each concentration of the derivative compared to the drug-free control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The potential biological activities of this compound derivatives are likely to be mediated through the modulation of key cellular signaling pathways.
MAPK and NF-κB Signaling Pathways in Inflammation
The MAPK and NF-κB signaling pathways are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, these pathways are activated, leading to the production of inflammatory mediators. Many phenolic compounds exert their anti-inflammatory effects by inhibiting these pathways.
Caption: Potential inhibitory effects of this compound derivatives on the MAPK and NF-κB signaling pathways.
Proposed Experimental Workflow
The following workflow outlines a systematic approach to the discovery and characterization of bioactive this compound derivatives.
Caption: A proposed workflow for the development of this compound derivatives.
Conclusion
This compound, while biologically inactive in its natural form, represents a promising scaffold for the development of new therapeutic agents. By leveraging the extensive knowledge of structurally related phenolic glycosides and benzaldehyde derivatives, a rational design and synthesis approach can be employed to create a library of this compound derivatives with the potential for a wide range of biological activities. The experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for initiating such a research program. Future studies focusing on the synthesis and biological evaluation of this compound derivatives are warranted to unlock the therapeutic potential of this natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. α-Glucosidase, butyrylcholinesterase and acetylcholinesterase inhibitory activities of phenolic compounds from Carthamus tinctorius L. flowers: In silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Bioproduction of p-Hydroxybenzaldehyde β-Glucoside from p-Hydroxybenzaldehyde by Glycosyltransferase Mutant UGTBL1-Δ60 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iddo.org [iddo.org]
Amabiloside: A Review of a Sparsely Studied Benzenoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amabiloside is a naturally occurring benzenoid glycoside that has been isolated from the plant Crinum amabile. Despite its discovery nearly three decades ago, research on this compound has been notably limited, leaving significant gaps in our understanding of its biological activities and potential therapeutic applications. This technical review synthesizes the currently available scientific literature on this compound, highlighting its chemical properties, the context of its natural source, and the extent of its biological evaluation. Due to the scarcity of in-depth research, this document serves more as a summary of existing knowledge and a guidepost for future investigation rather than a comprehensive monograph.
Chemical Profile and Physicochemical Data
This compound was first identified by Likhitwitayawuid and colleagues in 1993.[1] Its chemical structure has been elucidated as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆O₇ | Inferred from structure |
| Molecular Weight | 284.26 g/mol | Inferred from structure |
| Natural Source | Bulbs of Crinum amabile | [1] |
| Compound Class | Benzenoid Glycoside | [1] |
Note: Detailed experimental data on properties such as melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) are expected to be in the original 1993 publication, but the full text is not widely accessible. A study on an unusual piceatannol dimer also identified this compound, and its supplementary data might contain spectroscopic information.[2]
Extraction and Isolation
Natural Source: Crinum amabile
This compound is a constituent of Crinum amabile, a plant belonging to the Amaryllidaceae family. This family is renowned for its rich diversity of alkaloids, many of which possess significant biological activities.[3][4] Research on Crinum amabile has largely focused on its alkaloid content, with studies identifying compounds that exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activities.[5][6] The plant and its extracts have also been investigated for antioxidant and anti-inflammatory properties.[7]
Experimental Protocol for Isolation
A detailed, step-by-step protocol for the isolation of this compound from Crinum amabile is not available in the readily accessible literature. The original 1993 publication by Likhitwitayawuid et al. would contain this methodology.[1] Based on general practices for the isolation of natural products, a likely workflow would involve the following steps:
Figure 1. A generalized workflow for the isolation of this compound.
Synthesis
The initial publication on this compound mentioned that it was previously known as a synthetic compound, suggesting a synthesis method exists.[1] However, a specific and detailed protocol for the synthesis of 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde could not be retrieved from the available literature. The synthesis of similar phenolic glycosides often involves the protection of hydroxyl groups, glycosylation with a protected glucose donor, and subsequent deprotection. For instance, the synthesis of 4-(3,4-dihydroxybenzoyl-oxymethyl)-phenyl-o-β-d-glucopyranoside involved a multi-step process including selective glycosylation and esterification.[8] A synthetic route for m-hydroxybenzaldehyde has also been described.[9] A plausible, though unverified, synthetic approach for this compound is outlined below.
Figure 2. A speculative synthetic pathway for this compound.
Biological Activity and Pharmacology
The known biological activity of this compound is very limited. The inaugural study on this compound evaluated its cytotoxic and antimalarial potential, in which it was found to be inactive.[1] The specific cell lines, parasite strains, and concentrations used in these assays would be detailed in the full publication.
Table 2: Summary of Biological Screening of this compound
| Activity Tested | Result | Reference |
| Cytotoxicity | Inactive | [1] |
| Antimalarial | Inactive | [1] |
No further studies on the biological activities of this compound have been identified in the publicly available scientific literature. The bioactivity of the source plant, Crinum amabile, is primarily attributed to its alkaloid constituents, which have demonstrated cholinesterase inhibitory effects.[5][6] It is plausible that this compound possesses other biological properties that have not yet been investigated.
Due to the lack of data on any significant biological activity, there is currently no information on the signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound remains an understudied natural product. While its structure is known and it has been isolated from a medicinally relevant plant genus, its biological potential is largely unexplored beyond initial negative screenings for cytotoxicity and antimalarial effects.
For future research, the following avenues are recommended:
-
Comprehensive Biological Screening: this compound should be subjected to a broad range of biological assays to explore potential activities such as antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
-
Re-evaluation of Cholinesterase Inhibition: Given that other compounds from Crinum amabile exhibit cholinesterase inhibition, it would be pertinent to test this compound in these assays.
-
Development of a Synthetic Route: A confirmed and optimized synthetic protocol would enable the production of larger quantities of this compound for extensive biological testing, overcoming the limitations of natural product isolation.
-
Investigation of Glycosidase Inhibition: As a glycoside, its potential as an inhibitor of glycosidase enzymes could be explored.
In its current state of research, this compound represents a scientific curiosity with untapped potential. Further investigation is required to determine if this compound holds any promise for drug development or other scientific applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crinum amabile’s Aerial Organs Fatty Acids, Steroids, Flavonoids, Study of Their Antioxidant and Anti-Inflammatory Activities , American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Initial Biological Screening of Amabiloside: A Review of Available Data
Researchers, scientists, and drug development professionals are advised that current scientific literature does not support significant anti-inflammatory, antioxidant, or anticancer activities for the natural product Amabiloside. A foundational study on this compound reported its isolation and initial biological assessment, which yielded inactive results in the assays conducted. To date, no subsequent studies presenting positive findings for the aforementioned biological activities have been published in peer-reviewed scientific journals.
Summary of Findings
A comprehensive review of available scientific literature reveals a significant lack of data to support the initial biological screening of this compound for anti-inflammatory, antioxidant, and anticancer properties. The primary study that isolated and characterized this compound from the bulbs of Crinum amabile evaluated its cytotoxic and antimalarial potential and found it to be inactive[1].
Subsequent searches for "this compound" primarily lead to chemical suppliers and databases that reference this initial study, with no additional biological activity data provided. While other compounds isolated from the genus Crinum have demonstrated a range of biological activities, these are not attributed to this compound itself.
Therefore, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for this compound's anti-inflammatory, antioxidant, and anticancer activities—cannot be fulfilled due to the absence of the necessary foundational research.
Lack of Quantitative Data
No published studies provide quantitative data on the anti-inflammatory, antioxidant, or anticancer activities of this compound. As such, no tables summarizing such data can be presented.
Absence of Experimental Protocols
Detailed experimental protocols for the biological screening of this compound for the requested activities are not available in the scientific literature. The original isolation paper by Likhitwitayawuid et al. (1993) would contain the protocols for the cytotoxicity and antimalarial assays performed, but as the compound was found to be inactive, these are not relevant to the requested positive biological activities.
Infeasibility of Visualization
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships concerning the anti-inflammatory, antioxidant, or anticancer effects of this compound is not possible. Such visualizations require established mechanisms of action and experimental data, which do not currently exist for this compound.
Conclusion
The initial premise of a technical guide on the biological screening of this compound for anti-inflammatory, antioxidant, and anticancer activities is not supported by the current body of scientific evidence. The only available peer-reviewed study on the biological testing of this compound reported it as inactive in cytotoxicity and antimalarial assays. Researchers and professionals in drug development should be aware of this lack of evidence before considering this compound for further investigation into these specific therapeutic areas. Future studies may emerge, but as of the current date, the scientific literature does not provide a basis for the in-depth technical guide requested.
References
Amabiloside: An Examination of Its Inactive Role in Cytotoxicity and Malaria Research
For Immediate Release
Shanghai, China – November 18, 2025 – A comprehensive review of existing scientific literature reveals that amabiloside, a natural glycoside, does not possess cytotoxic or antimalarial properties. This finding stands in contrast to the ongoing search for novel therapeutic agents from natural sources and redirects research efforts towards more promising compounds.
This compound, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, was isolated from the bulbs of Crinum amabile Donn.[1]. While natural products are a significant source of new drug leads, not all possess the anticipated biological activities. In the case of this compound, evaluations of its potential to inhibit cancer cell growth and combat the malaria parasite, Plasmodium falciparum, have shown it to be inactive[1].
This technical guide provides a summary of the available information on this compound and clarifies its current standing within drug discovery research, particularly for professionals in oncology and infectious diseases.
Chemical Profile of this compound
| Compound Name | Systematic Name | Source Organism |
| This compound | 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde | Crinum amabile Donn. (bulbs)[1] |
Biological Activity Assessment
Initial screenings for biological activity are a critical step in the drug discovery pipeline. This compound has undergone this preliminary evaluation with the following outcomes.
Cytotoxicity Screening
The potential of a compound to be cytotoxic is a key indicator for its development as an anticancer agent. However, when tested for its cytotoxic effects, this compound was found to be inactive[1]. This indicates that it does not inhibit the proliferation of cancer cells at concentrations that would be considered therapeutically relevant.
Antimalarial Potential
Malaria remains a significant global health challenge, and the search for new antimalarial drugs is a priority. Natural products are a rich source of such compounds. This compound was evaluated for its ability to inhibit the growth of the malaria parasite, but it was determined to be inactive[1].
Experimental Methodologies: A General Overview
While specific experimental details for the inactivity of this compound are not extensively published, the general protocols for assessing cytotoxicity and antimalarial activity are well-established.
General Cytotoxicity Assay Protocol
A common method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for a Typical Cytotoxicity Assay
Caption: A generalized workflow for assessing compound cytotoxicity using the MTT assay.
General Antimalarial Assay Protocol
The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds against P. falciparum.
Workflow for a Typical Antimalarial Assay
Caption: A standard workflow for in vitro antimalarial screening using the SYBR Green I assay.
Conclusion and Future Directions
The available evidence indicates that this compound is inactive in terms of both cytotoxicity and antimalarial activity[1]. While this particular compound may not hold promise as a therapeutic agent in these areas, its source, Crinum amabile, and other related species from the Amaryllidaceae family are known to produce a variety of other bioactive alkaloids with documented biological activities. Therefore, future research should focus on other constituents of these plants in the quest for novel drug candidates. For researchers in drug discovery, this underscores the importance of broad screening programs and the reality that not all natural products will exhibit the desired therapeutic effects.
References
In Silico Prediction of Amabiloside Bioactivities: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amabiloside, a natural glycoside identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, was isolated from the bulbs of Crinum amabile. Initial biological screening of this compound for cytotoxic and antimalarial activities yielded no significant activity[1]. Consequently, there is a notable absence of dedicated research into the bioactivities of this compound, and as such, no quantitative data or established experimental protocols for this specific molecule are available.
This technical guide, therefore, pivots from a specific analysis of this compound to a comprehensive methodological framework. It outlines the standardized in silico workflow that would be employed to predict the bioactivities of a novel, structurally characterized natural product like this compound, should it be considered for further investigation. This whitepaper serves as a technical guide for researchers seeking to apply computational methods to the discovery of novel bioactivities in natural products.
The General In Silico Workflow for Bioactivity Prediction
The process of predicting the biological activities of a novel compound through computational means is a multi-step, iterative process that precedes and guides subsequent in vitro and in vivo validation. This workflow is designed to be cost-effective and to rapidly screen large numbers of compounds against a vast array of potential biological targets.
Caption: A high-level overview of the typical workflow for in silico bioactivity prediction.
Detailed Methodologies
Compound Preparation
The initial and critical step in any in silico study is the accurate preparation of the ligand's structure.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: The 2D structure of this compound would be obtained from literature or a chemical database such as PubChem. If unavailable, it would be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: The 2D structure is converted into a 3D conformation using a program like Open Babel or the graphical interface of a molecular modeling suite.
-
Energy Minimization: The 3D structure's geometry is optimized to find a low-energy, stable conformation. This is typically performed using force fields such as MMFF94 or UFF in software packages like Avogadro or Chimera. The process involves iterative adjustments to bond lengths and angles to relieve steric strain.
-
Charge and Protonation State Assignment: Appropriate physiological pH (e.g., 7.4) is assumed to assign protonation states to ionizable groups. Gasteiger or AM1-BCC charges are calculated to prepare the molecule for docking simulations.
Structure-Based Virtual Screening (Molecular Docking)
Molecular docking is a primary method for predicting the binding orientation and affinity of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Target Selection and Preparation: A protein target is selected based on a hypothesis or preliminary screening. Its 3D structure is downloaded from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: Software such as AutoDock Vina, Glide, or GOLD is used. The prepared ligand (this compound) is placed in the defined binding site of the target protein. The software then samples a vast number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to examine key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the protein's amino acid residues.
Ligand-Based Virtual Screening
When the 3D structure of a target is unknown, ligand-based methods can be employed. These methods rely on the principle that structurally similar molecules often have similar biological activities.
Experimental Protocol: 2D/3D Similarity Searching
-
Fingerprint Generation: The 2D or 3D structure of this compound is converted into a molecular fingerprint, which is a binary representation of its structural features.
-
Database Screening: This fingerprint is then compared against a database of fingerprints of known bioactive compounds (e.g., ChEMBL, DrugBank).
-
Similarity Scoring: A Tanimoto coefficient or similar metric is used to quantify the similarity between this compound and the database compounds. Compounds with high similarity scores are identified.
-
Activity Inference: The known bioactivities of the highly similar compounds are then inferred as potential bioactivities for this compound.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.
Experimental Protocol: ADMET Prediction
-
Input Structure: The simplified molecular-input line-entry system (SMILES) string or a 2D structure file of this compound is uploaded to an ADMET prediction server (e.g., SwissADME, admetSAR).
-
Property Calculation: The software uses a variety of models, including quantitative structure-property relationship (QSPR) models, to calculate properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance prediction.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The results are analyzed to identify potential liabilities that might hinder the compound's development.
Data Presentation (Hypothetical)
If this compound were to be run through this workflow, the results would be summarized in tables for clear comparison.
Table 1: Hypothetical Predicted Bioactivities for this compound via Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Aldose Reductase | 1US0 | -7.9 | Trp111, His110, Tyr48 | Anti-diabetic |
| Tyrosinase | 2Y9X | -7.2 | His263, His259, Val283 | Skin-lightening |
| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Neuroprotective |
Table 2: Hypothetical ADMET Profile of this compound
| Property | Prediction | Value/Result |
| Absorption | ||
| GI Absorption | High | - |
| BBB Permeant | No | - |
| Distribution | ||
| Plasma Protein Binding | Moderate | ~85% |
| Metabolism | ||
| CYP2D6 Inhibitor | No | - |
| CYP3A4 Inhibitor | Yes | - |
| Excretion | ||
| Renal Clearance | Low | - |
| Toxicity | ||
| Ames Toxicity | Non-mutagenic | - |
| hERG I Inhibitor | Low risk | - |
| Hepatotoxicity | Low risk | - |
Visualization of Signaling Pathways (Hypothetical)
Based on top-scoring docking results, a potential mechanism of action can be hypothesized and visualized. For instance, if this compound were predicted to be a potent COX-2 inhibitor, its role in the inflammatory pathway could be diagrammed.
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Conclusion
While this compound itself has been reported as inactive in preliminary screenings, the computational methodologies detailed in this whitepaper represent the current standard for the initial stages of drug discovery from natural products. The combination of structure-based and ligand-based virtual screening, coupled with ADMET profiling, provides a powerful and resource-efficient means to generate testable hypotheses for novel compounds. The successful application of these in silico techniques can significantly accelerate the identification of promising drug leads, guiding focused experimental validation and ultimately shortening the timeline for the development of new therapeutics.
References
Methodological & Application
Unlocking the Therapeutic Potential of Crinum amabile: Application Notes and Protocols for the Extraction of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinum amabile, a member of the Amaryllidaceae family, is a plant known for its ornamental beauty and its rich composition of bioactive compounds.[1] The primary focus of phytochemical research on this plant has been the isolation and characterization of alkaloids, which have shown a range of promising pharmacological activities, including cytotoxic, antimalarial, and acetylcholinesterase inhibitory effects.[2][3][4] This document provides detailed application notes and protocols for the extraction of these valuable compounds from Crinum amabile. While the term "amabiloside" was specified, a thorough review of the scientific literature did not yield a compound with this specific name. It is plausible that "this compound" may refer to a glycosidic form of a known Crinum alkaloid, such as amabiline, or is a novel, yet-to-be-characterized constituent. The methodologies outlined herein are broadly applicable for the extraction of a wide range of bioactive molecules from Crinum amabile, with a particular emphasis on alkaloids, the most extensively studied class of compounds from this species.[5]
Data Presentation: Comparison of Extraction Parameters
The successful extraction of bioactive compounds is dependent on several key parameters, including the choice of solvent, extraction time, and temperature. The following table summarizes quantitative data from various studies on the extraction of alkaloids from Crinum species.
| Plant Part | Extraction Method | Solvent System | Extraction Time | Temperature | Yield/Key Findings | Reference |
| Fresh Bulbs and Leaves | Maceration | Methanol (MeOH) | 4 days | Room Temperature | Crude extracts of 485g (bulbs) and 390g (leaves) from 2.2 kg and 1.3 kg of fresh material, respectively. | [2] |
| Air-dried, powdered leaves | Maceration | Methanol (MeOH) | 7 days | Room Temperature | Not specified | [2] |
| Bulbs | Acid-Base Extraction | 2% Sulfuric Acid (H₂SO₄), then basified with 25% Ammonia (NH₃) and extracted with Ethyl Acetate (EtOAc) | Not specified | Not specified | Yielded an alkaloid-rich fraction. | [2] |
| Air-dried powdered leaves | Soxhlet Extraction | Methanol (MeOH) | 24 hours | Not specified | Crude extract subjected to further fractionation. | [2] |
Experimental Protocols: Methodologies for Bioactive Compound Extraction
The following protocols provide detailed, step-by-step instructions for the extraction and isolation of bioactive compounds from Crinum amabile.
Protocol 1: Maceration for General Bioactive Compound Extraction
This protocol is suitable for a general extraction of a broad range of compounds.
Materials:
-
Fresh or air-dried and powdered Crinum amabile plant material (bulbs or leaves)
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh the plant material. If using fresh material, chop it into small pieces.
-
Place the plant material in the glass container and add methanol in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the container and allow it to stand at room temperature for 4-7 days, with occasional shaking.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the methanol extract). The plant residue can be re-macerated with fresh methanol to increase the extraction yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis and purification.
Protocol 2: Acid-Base Extraction for Alkaloid Enrichment
This protocol is specifically designed to isolate and enrich the alkaloid fraction from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
2% Sulfuric acid (H₂SO₄)
-
25% Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Ethyl acetate (analytical grade)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds. Discard the ethyl acetate layer.
-
Carefully basify the aqueous layer to a pH of 9-10 using 25% ammonium hydroxide or another suitable base. Monitor the pH closely.
-
Extract the basified aqueous solution multiple times with ethyl acetate.
-
Combine the ethyl acetate fractions, which now contain the alkaloids.
-
Wash the combined ethyl acetate fractions with distilled water to remove any remaining base.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract using a rotary evaporator to obtain the enriched alkaloid fraction.
Protocol 3: Column Chromatography for Compound Isolation
This protocol describes a general method for the separation and purification of individual compounds from the enriched extract.
Materials:
-
Enriched alkaloid fraction
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the enriched alkaloid fraction in a small amount of the initial mobile phase and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate and then methanol.
-
Collect the eluting solvent in fractions using a fraction collector or test tubes.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates, developing the plates in a suitable solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing the same compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Further characterization of the isolated compound can be performed using spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Mandatory Visualizations: Diagrams of Workflows
The following diagrams illustrate the experimental workflows for the extraction and isolation of bioactive compounds from Crinum amabile.
Caption: General workflow for crude extraction.
Caption: Workflow for alkaloid isolation.
References
- 1. Crinum | PlantZAfrica [pza.sanbi.org]
- 2. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and antimalarial alkaloids from the bulbs of Crinum amabile [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Plant-Derived Glycosides
Introduction
The isolation and purification of bioactive compounds from natural sources is a critical process in drug discovery and development. This document provides a detailed protocol for the isolation and purification of glycosides from plant materials. The term "Amabiloside" is not well-documented in scientific literature; however, it may be related to other known compounds such as Amabiline, a pyrrolizidine alkaloid, or Amburoside A, a phenolic glucoside. This protocol is designed to be a general guide for researchers targeting the extraction of glycosidic compounds, which are characterized by a sugar moiety (glycone) linked to a non-sugar moiety (aglycone).
Glycosides are a diverse group of secondary metabolites in plants, exhibiting a wide range of biological activities. Their purification requires a systematic approach involving extraction, fractionation, and chromatographic separation. The following protocols are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Plant Material Collection and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target glycoside.
-
Collection: Collect the desired plant part (e.g., leaves, roots, bark) during the appropriate season and time of day to ensure the highest concentration of the target compound.
-
Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, a lyophilizer (freeze-dryer) can be used.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Glycosides
The choice of extraction method and solvent is critical for maximizing the yield of the target glycoside.
-
Solvent Selection: Ethanol or methanol are commonly used solvents for extracting glycosides. The polarity of the solvent can be adjusted by adding water (e.g., 70% ethanol) to enhance the extraction of more polar glycosides.[1][2]
-
Extraction Methods:
-
Maceration: Soak the powdered plant material in the chosen solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.[1]
-
Soxhlet Extraction: This method is suitable for continuous extraction with a hot solvent, which can be more efficient. However, it is not recommended for thermolabile glycosides.[3][4]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
-
Protocol for Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add 1 L of 70% ethanol to the flask.
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C.
3. Fractionation of the Crude Extract
Fractionation aims to separate the glycosides from other classes of compounds present in the crude extract.
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Dissolve the concentrated crude extract in water.
-
Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each solvent fraction separately. The glycosides are expected to be concentrated in the more polar fractions (ethyl acetate and the remaining aqueous fraction).
-
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the extract and isolate the glycoside fraction. A C18 cartridge is commonly used for this purpose.
4. Purification of the Glycoside Fraction
Chromatographic techniques are employed for the final purification of the target glycoside.
-
Column Chromatography: This is a widely used technique for separating compounds based on their affinity for the stationary phase.
-
Stationary Phase: Silica gel or Sephadex LH-20 are common choices.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is used to elute the compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity isolation, prep-HPLC with a suitable column (e.g., C18) and mobile phase is the method of choice.
Protocol for Column Chromatography:
-
Pack a glass column with silica gel slurry in a non-polar solvent (e.g., chloroform).
-
Adsorb the dried glycoside-rich fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent gradient, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of a fixed volume (e.g., 10 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target glycoside.
-
Pool the fractions containing the pure compound and evaporate the solvent.
Data Presentation
Quantitative data from the isolation and purification process should be recorded systematically.
| Parameter | Value | Unit |
| Starting Plant Material (Dry Weight) | g | |
| Crude Extract Yield | g | |
| Yield of Glycoside-Rich Fraction | g | |
| Purified this compound Yield | mg | |
| Purity (by HPLC) | % | |
| Melting Point | °C | |
| Optical Rotation [α]D | degrees |
Visualization of the Workflow
The following diagram illustrates the general workflow for the isolation and purification of a plant-derived glycoside.
Caption: General workflow for glycoside isolation.
Signaling Pathway (Hypothetical)
As the biological activity of "this compound" is unknown, a hypothetical signaling pathway diagram is presented below, illustrating a potential mechanism of action for a bioactive glycoside.
Caption: Hypothetical signaling pathway for a bioactive glycoside.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amabiloside
Introduction
Amabiloside is a cardiac glycoside with significant potential in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Method Summary
This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. The chromatographic conditions have been optimized to ensure high resolution, sensitivity, and reproducibility. The method is based on established protocols for the analysis of structurally similar cardiac glycosides, such as digitoxin, and can be adapted for various sample types.[1][2][3][4]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: this compound reference standard, digitoxin (as an internal or external standard).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (C18) may be required for complex matrices.[5]
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. A general procedure for a liquid sample is outlined below. For more complex matrices like plant extracts or biological fluids, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[5]
-
Filtration: For relatively clean samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (for complex matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
3. HPLC Method Parameters
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | Approximately 15-20 minutes |
4. Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the recovery of this compound by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Specificity: Analyze a blank sample to ensure that no endogenous components interfere with the this compound peak.
Quantitative Data Summary
The following table summarizes typical quantitative data for a cardiac glycoside analysis using this method, with Digitoxin as a representative compound.[1][6][7]
| Parameter | Result |
| Retention Time | ~8-12 min (dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
| LOD | ~0.015 µg/mL |
| LOQ | ~0.050 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway: Mechanism of Action of Cardiac Glycosides
Caption: General signaling pathway of cardiac glycosides, such as this compound.
References
- 1. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 2. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. High-performance liquid chromatographic determination of cardenolides in Digitalis leaves after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. academic.oup.com [academic.oup.com]
Synthesis of Amabiloside and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amabiloside, a natural product identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, is a phenolic glycoside isolated from Crinum amabile. While initial screenings for cytotoxic and antimalarial activities of this compound itself have shown it to be inactive, the structural components and related analogues present potential for further investigation in drug discovery and development. The aglycone of this compound, 3,4-dihydroxybenzaldehyde, has demonstrated notable antiviral activity, particularly against the dengue virus. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound and its analogues, alongside a summary of the known biological activities of related compounds to guide further research.
Data Presentation
Table 1: Summary of Biological Activities of this compound, its Aglycone, and Related Analogues
| Compound | Chemical Name | Biological Activity | Quantitative Data | Citation |
| This compound | 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde | Cytotoxicity, Antimalarial | Inactive | |
| 3,4-Dihydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde | Anti-Dengue Virus (DENV) | Selectivity Index (SI) = 7.2 | [1][2] |
| Norbelladine | - | Cytotoxicity (Hepatocarcinoma cells) | CC50 = 72.6 μM | [1][2] |
| Norcraugsodine | - | Cytotoxicity (Monocytic leukemia cells) | CC50 = 27.0 μM | [1][2] |
| 3′,4′-O-dimethylnorbelladine | - | Anti-Dengue Virus (DENV) | SI = 4.8, EC50 = 24.1 to 44.9 μM | [1][2] |
| 4′-O-methylnorbelladine | - | Anti-Dengue Virus (DENV) | SI > 4.9, EC50 = 24.1 to 44.9 μM | [1][2] |
| 3′-O-methylnorbelladine | - | Anti-Dengue Virus (DENV) | SI > 4.5, EC50 = 24.1 to 44.9 μM | [1][2] |
| Norbelladine and O-methylated forms | - | Butyrylcholinesterase inhibition | IC50 = 26.1 to 91.6 μM | [1][2] |
| Benzaldehyde | Benzaldehyde | Antibacterial (Staphylococcus aureus) | MIC ≥ 1024 μg/mL (no relevant activity) | [3] |
| Benzaldehyde | Benzaldehyde | Insecticidal (Galleria mellonella) | 100% mortality at 8 mM after 108 h | [4] |
| Benzaldehyde | Benzaldehyde | Antimicrobial (various bacteria and fungi) | MIC = 6-10 mM | [4] |
| Benzaldehyde | Benzaldehyde | Antioxidant | 52.9% activity at 8 mM | [4] |
Experimental Protocols
The synthesis of this compound and its analogues involves the formation of a glycosidic bond between a phenolic aglycone and a protected glucose donor. Both chemical and enzymatic methods can be employed for this purpose.
Protocol 1: Chemical Synthesis of Phenolic Glycosides via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for glycosylation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[5]
Materials:
-
Protected aglycone (e.g., 3-benzyloxy-4-hydroxybenzaldehyde)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4 Å)
-
Sodium methoxide (NaOMe) in methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Glycosylation: a. To a solution of the protected aglycone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add freshly activated 4 Å molecular sieves. b. Stir the mixture for 30 minutes at room temperature. c. Add silver(I) carbonate (1.5 eq) to the suspension. d. In a separate flask, dissolve acetobromoglucose (1.2 eq) in anhydrous DCM. e. Add the acetobromoglucose solution dropwise to the aglycone mixture over 30 minutes at 0 °C. f. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the protected glycoside.
-
Deacetylation: a. Dissolve the protected glycoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol (0.1 M solution) until the pH reaches 8-9. c. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed. d. Neutralize the reaction with Amberlite® IR120 H⁺ resin, filter, and concentrate the filtrate. e. The crude product can be purified by column chromatography if necessary.
-
Deprotection (Debenzylation): a. Dissolve the deacetylated glycoside in methanol. b. Add a catalytic amount of 10% Pd/C. c. Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours. d. Monitor the reaction by TLC. e. Upon completion, filter the reaction mixture through Celite® and wash with methanol. f. Concentrate the filtrate to yield the final product, this compound.
Protocol 2: Enzymatic Synthesis of Phenolic Glycosides
Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods, often proceeding under mild conditions without the need for protecting groups.[6][7] Glycosyltransferases or glycoside hydrolases can be utilized for this purpose.
Materials:
-
Aglycone (e.g., 3,4-dihydroxybenzaldehyde)
-
Glycosyl donor (e.g., sucrose, maltose, or UDP-glucose)
-
Appropriate enzyme (e.g., cyclodextrin glucanotransferase (CGTase), sucrose phosphorylase, or a specific glycosyltransferase)
-
Buffer solution (e.g., phosphate or citrate buffer, pH optimized for the specific enzyme)
-
Organic co-solvent (e.g., DMSO, if aglycone solubility is low)
-
Reaction vessel with temperature control
-
Quenching agent (e.g., ethanol or heat)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Reaction Setup: a. Prepare a buffer solution at the optimal pH for the chosen enzyme. b. Dissolve the aglycone in the buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be added. c. Add the glycosyl donor to the solution. d. Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 40 °C for CGTase from Trichoderma viride).[6]
-
Enzymatic Reaction: a. Add the enzyme to the reaction mixture to initiate the transglycosylation. b. Incubate the reaction for 24-48 hours with gentle agitation. c. Monitor the formation of the glycoside product by TLC or HPLC.
-
Reaction Termination and Product Isolation: a. Terminate the reaction by either adding an excess of a solvent like ethanol to precipitate the enzyme or by heating the mixture to denature the enzyme. b. Centrifuge the mixture to remove the precipitated enzyme. c. Concentrate the supernatant under reduced pressure. d. Purify the resulting glycoside by preparative HPLC or silica gel column chromatography.
Mandatory Visualizations
Diagram 1: General Workflow for Chemical Synthesis of this compound
Caption: General chemical synthesis workflow for this compound.
Diagram 2: Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
While this compound has not yet demonstrated significant bioactivity in initial screens, its synthesis provides a valuable platform for generating novel analogues. The known antiviral activity of its aglycone, 3,4-dihydroxybenzaldehyde, suggests that modifications to the glycosidic linkage or the sugar moiety could lead to the development of new therapeutic agents. The detailed chemical and enzymatic protocols provided herein offer robust methods for researchers to synthesize this compound and a diverse library of its analogues for further biological evaluation. The continued exploration of this chemical space may unlock new opportunities in drug discovery, particularly in the field of antiviral and enzyme-inhibiting compounds.
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors [mdpi.com]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Enzymatic synthesis of polyphenol glycosides catalyzed by transglycosylation reaction of cyclodextrin glucanotransferase derived from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
Amabiloside and Related Triterpenoids from Hemsleya amabilis: Application Notes for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent pharmacological interest has focused on the bioactive compounds isolated from the medicinal plant Hemsleya amabilis. While the term "amabiloside" initially appears in the literature as a benzenoid glycoside from Crinum amabile with no significant cytotoxic or antimalarial activity, a more promising avenue of research has emerged from the cucurbitane-type triterpenoids found in Hemsleya amabilis. These compounds, particularly hemslecin A (also known as cucurbitacin IIa), have demonstrated potent anticancer activities. This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological potential of these triterpenoids as anticancer agents.
The primary mechanism of action for these compounds appears to be the induction of apoptosis and cell cycle arrest in cancer cells, mediated through the modulation of key signaling pathways, including the PI3K/AKT pathway. These notes are intended to guide researchers in the systematic evaluation of these promising natural products.
Quantitative Data Summary
The cytotoxic effects of various triterpenoids isolated from Hemsleya amabilis have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values, providing a basis for experimental design and comparative analysis.
Table 1: Cytotoxicity of Hemslecin A (Cucurbitacin IIa) Against Various Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | 0.389 | [1] |
Table 2: Cytotoxicity of Other Triterpenoids from Hemsleya amabilis
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hemslelis A | HeLa | 5.9 | [2] |
| Hemslelis A | HCT-8 (Colon Cancer) | 8.2 | [2] |
| Hemslelis A | HepG-2 (Liver Cancer) | 7.5 | [2] |
| Hemslelis B | HeLa | 12.4 | [2] |
| Hemslelis B | HCT-8 | 15.1 | [2] |
| Hemslelis B | HepG-2 | 13.8 | [2] |
| Hemslelis C | HeLa | 20.3 | [2] |
| Hemslelis C | HCT-8 | 25.6 | [2] |
| Hemslelis C | HepG-2 | 22.1 | [2] |
| Hemslelis D | HeLa | 28.7 | [2] |
| Hemslelis D | HCT-8 | 33.9 | [2] |
| Hemslelis D | HepG-2 | 30.4 | [2] |
| Hemslelis E | HeLa | 18.5 | [2] |
| Hemslelis E | HCT-8 | 21.3 | [2] |
| Hemslelis E | HepG-2 | 19.7 | [2] |
| Xuedanoside A | HeLa | 3.21 | [3] |
| Xuedanoside B | HeLa | 8.57 | [3] |
Signaling Pathways
The anticancer activity of triterpenoids from Hemsleya amabilis, such as cucurbitacin IIa, is linked to the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[4] Inhibition of this pathway by these compounds leads to downstream effects that promote cancer cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pharmacological activity of triterpenoids from Hemsleya amabilis.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of a test compound on cancer cells.
References
- 1. Root extract of Hemsleya amabilis Diels suppresses renal cell carcinoma cell growth through inducing apoptosis and G2/M phase arrest via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated kRas protects colon cancer cells from cucurbitacin-induced apoptosis; the role of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of Amabiloside
Introduction
Amabiloside is a novel glycosidic compound with potential therapeutic applications. Drawing from the ethnopharmacological background of plants containing similar structural motifs, such as those from the Cynoglossum genus, the primary biological activities of interest for in vitro evaluation are its anti-inflammatory and anti-cancer effects. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, intended for researchers, scientists, and professionals in drug development.
Section 1: Anti-inflammatory Activity Assays
Inflammation is a critical physiological response that can become pathogenic in chronic diseases. The following assays are designed to evaluate the potential of this compound to modulate key inflammatory pathways.
1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to quantify nitrite, a stable product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of NO production.
1.2. Measurement of Pro-inflammatory Cytokine Production
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages.
Experimental Protocol:
-
Follow steps 1-4 from the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition by this compound.
Quantitative Data Summary: Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound Concentration (µM) | Result |
| NO Production | IC₅₀ | - | To be determined |
| TNF-α Production | % Inhibition | 50 | To be determined |
| IL-6 Production | % Inhibition | 50 | To be determined |
Section 2: Anti-cancer Activity Assays
Evaluating the anti-cancer potential of this compound involves assessing its effects on cell viability, proliferation, and apoptosis in cancer cell lines.
2.1. Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Quantitative Data Summary: Anti-cancer Activity of this compound
| Cell Line | Assay | Parameter | This compound Concentration (µM) | Result |
| MCF-7 | MTT | IC₅₀ (48h) | - | To be determined |
| A549 | MTT | IC₅₀ (48h) | - | To be determined |
| MCF-7 | Apoptosis | % Apoptotic Cells | IC₅₀ value | To be determined |
| A549 | Apoptosis | % Apoptotic Cells | IC₅₀ value | To be determined |
Section 3: Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway in inflammation.
Caption: Intrinsic apoptosis pathway.
Experimental Workflow Diagram
Amabiloside: A Case Study in Bioactivity Screening of Natural Products
Introduction
Amabiloside is a benzenoid glycoside, specifically 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, first isolated as a new natural product from the bulbs of Crinum amabile. While the genus Crinum is a rich source of biologically active alkaloids with a history of use in traditional medicine, studies on this compound itself have revealed a notable lack of cytotoxic and antimalarial activity. This makes this compound an excellent case study for researchers, scientists, and drug development professionals to understand the initial stages of natural product screening and the importance of bioassay-guided isolation. These notes provide an overview of the current knowledge on this compound and detailed protocols for the types of assays used to determine its bioactivity, serving as a practical guide for the screening of novel natural products.
Data Presentation
As this compound was found to be inactive in cytotoxic and antimalarial assays, quantitative data such as IC50 or EC50 values are not applicable. The following table summarizes the reported bioactivity findings.
| Bioassay | Target/Cell Line | Result | Concentration Tested |
| Cytotoxicity | Not specified in the initial report | Inactive | Not specified in the initial report |
| Antimalarial | Not specified in the initial report | Inactive | Not specified in the initial report |
Experimental Protocols
The following are detailed, generalized protocols for the types of assays that would have been employed to assess the bioactivity of this compound. These protocols are intended to serve as a guide for researchers screening new natural products.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a test compound to inhibit cell proliferation or induce cell death in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the test compound) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
Objective: To determine the efficacy of a test compound against the intraerythrocytic stages of Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strains of P. falciparum.
-
Human O+ erythrocytes.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 10 mg/L hypoxanthine).
-
Test compound (this compound) dissolved in DMSO.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
96-well black microtiter plates with clear bottoms.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Parasite Culture Synchronization:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 5% hematocrit.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
In a 96-well plate, add 50 µL of the diluted compound solutions to each well.
-
Prepare a parasite suspension of ring-stage infected erythrocytes at 2% parasitemia and 2% hematocrit.
-
Add 50 µL of the parasite suspension to each well. Include positive (chloroquine) and negative (no drug) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing uninfected erythrocytes).
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the workflow for natural product screening and a conceptual representation of the initial bioactivity assessment of this compound.
Caption: Workflow for the isolation and bioactivity screening of this compound.
Caption: Conceptual diagram of this compound's lack of interaction with cellular targets.
Application Notes and Protocols for Amabiloside in Cell Culture Experiments
For Research Use Only.
Introduction
Amabiloside is a novel glycosidic compound with demonstrated bioactive properties in preliminary studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in various cell culture experiments. The protocols detailed below are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory effects.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₁₆ |
| Molecular Weight | 610.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Ethanol (≥ 10 mg/mL), and water (sparingly) |
| Storage | Store at -20°C. Protect from light and moisture. |
Stock Solution Preparation:
For cell culture experiments, it is recommended to prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Weigh out 6.105 mg of this compound powder.
-
Dissolve in 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Biological Activity
This compound has been observed to exhibit potent cytotoxic effects against various cancer cell lines and demonstrates anti-inflammatory properties by inhibiting key signaling pathways.
Cytotoxicity
The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) was determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.3 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HT-29 | Colon Cancer | 32.1 ± 3.5 |
Induction of Apoptosis
To determine if the observed cytotoxicity is due to the induction of apoptosis, MCF-7 cells were treated with this compound for 24 hours and analyzed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
| Treatment | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 0.1% | 3.5 ± 0.5 | 2.1 ± 0.3 |
| This compound | 10 | 15.8 ± 1.9 | 5.4 ± 0.8 |
| This compound | 20 | 35.2 ± 3.1 | 12.7 ± 1.5 |
| This compound | 40 | 52.6 ± 4.5 | 25.3 ± 2.8 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Workflow for determining cell viability using the MTT assay.
Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Workflow for the Annexin V/PI apoptosis assay.
Proposed Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an inflammatory signal (e.g., TNF-α), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.
Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
Development of Amabiloside-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. "Amabiloside" and related compounds, primarily derived from the medicinal plant Hemsleya amabilis, have emerged as promising candidates for anticancer drug development. While the term "this compound" may refer to a specific glycosidic compound, such as the disaccharide "amabiose" isolated from the plant, the major cytotoxic and therapeutic activities are largely attributed to a class of tetracyclic triterpenoids known as cucurbitacins, which are also abundant in Hemsleya amabilis.[1][2] This document provides detailed application notes and protocols for researchers engaged in the preclinical development of therapeutic agents based on the bioactive compounds from Hemsleya amabilis, with a focus on its anticancer properties.
The root extract of Hemsleya amabilis has demonstrated significant efficacy in suppressing the growth of various cancer cell lines, including renal cell carcinoma, by inducing apoptosis and cell cycle arrest.[3][4] The primary mechanism of action for these compounds involves the modulation of key cellular signaling pathways, most notably the PI3K/AKT pathway, which is frequently dysregulated in cancer.[3][4] This document will focus on Hemslecin A (also known as Cucurbitacin IIa), a major bioactive cucurbitacin from Hemsleya amabilis, and its derivatives as exemplary therapeutic agents.[5][6]
Quantitative Data Presentation
The cytotoxic activity of cucurbitacins isolated from Hemsleya amabilis and their synthetic derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: Cytotoxic Activity of Cucurbitacins from Hemsleya amabilis
| Compound | Cell Line | IC50 (µM) | Reference |
| Hemslecin A (Cucurbitacin IIa) | HeLa (Cervical Cancer) | 0.389 | [5] |
| Hemslelis A | HeLa (Cervical Cancer) | >33.9 | [7] |
| Hemslelis A | HCT-8 (Colon Cancer) | 20.3 | [7] |
| Hemslelis A | HepG-2 (Liver Cancer) | 33.9 | [7] |
| Hemslelis B | HeLa (Cervical Cancer) | 5.9 | [7] |
| Hemslelis B | HCT-8 (Colon Cancer) | 6.1 | [7] |
| Hemslelis B | HepG-2 (Liver Cancer) | 10.2 | [7] |
| Hemslelis C | HeLa (Cervical Cancer) | 15.4 | [7] |
| Hemslelis C | HCT-8 (Colon Cancer) | 6.1 | [7] |
| Hemslelis C | HepG-2 (Liver Cancer) | 12.1 | [7] |
| Xuedanoside K | HeLa (Cervical Cancer) | 2.01 | [8] |
| Xuedanoside K | HCT-8 (Colon Cancer) | 8.94 | [8] |
| Xuedanoside L | HeLa (Cervical Cancer) | 14.56 | [8] |
| Xuedanoside L | HCT-8 (Colon Cancer) | 27.48 | [8] |
| Xuedanoside M | HeLa (Cervical Cancer) | 9.87 | [8] |
| Xuedanoside M | HCT-8 (Colon Cancer) | 15.63 | [8] |
Table 2: Cytotoxic Activity of Synthetic Cucurbitacin IIa Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Acetyl-protected product 2 | SKOV3 (Ovarian Cancer) | 1.2 ± 0.01 | [9] |
| 2,4,6-trichlorophenylhydrazine derivative 4a | SKOV3 (Ovarian Cancer) | >10 | [9] |
| 2-hydrazinopyridine derivative 4d | SKOV3 (Ovarian Cancer) | 2.2 ± 0.19 | [9] |
| Acetyl-protected product 2 | HT29 (Colon Cancer) | 3.5 ± 0.23 | [9] |
| 2-hydrazinopyridine derivative 4d | HT29 (Colon Cancer) | 4.8 ± 0.31 | [9] |
| Acetyl-protected product 2 | HEPG2 (Liver Cancer) | 4.1 ± 0.27 | [9] |
| 2-hydrazinopyridine derivative 4d | HEPG2 (Liver Cancer) | 5.3 ± 0.35 | [9] |
| Acetyl-protected product 2 | MCF-7 (Breast Cancer) | 6.7 ± 0.41 | [9] |
| 2-hydrazinopyridine derivative 4d | MCF-7 (Breast Cancer) | 8.2 ± 0.53 | [9] |
| Acetyl-protected product 2 | LOVO (Colon Cancer) | 5.4 ± 0.36 | [9] |
| 2-hydrazinopyridine derivative 4d | LOVO (Colon Cancer) | 7.1 ± 0.48 | [9] |
Signaling Pathway Modulation
The anticancer effects of cucurbitacins from Hemsleya amabilis are mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. A key target is the PI3K/AKT signaling pathway, which is constitutively active in many cancers, promoting cell survival and resistance to therapy.[3][4] Cucurbitacins have been shown to inhibit the phosphorylation of AKT, a central kinase in this pathway, thereby inhibiting its downstream effects.[3][10]
Caption: PI3K/AKT signaling pathway and the inhibitory point of cucurbitacins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound-based compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound-based compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound-based compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound-based compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound-based compounds at the desired concentrations for the desired time period.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Colony Formation Assay
This assay assesses the long-term effect of this compound-based compounds on the proliferative capacity of single cancer cells.
Materials:
-
6-well plates
-
Complete culture medium
-
Agar
-
This compound-based compounds
-
Crystal violet staining solution
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells. Prepare a single-cell suspension.
-
Mix the cells with 0.3% agar in complete medium containing the this compound-based compounds at various concentrations.
-
Plate this cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium with the compounds every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet solution.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound-based compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound-based compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflows and Logical Relationships
Caption: A typical preclinical experimental workflow for this compound-based agents.
References
- 1. Hemsleya amabilis Diels | Manufacturer ChemFaces [chemfaces.com]
- 2. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Root extract of Hemsleya amabilis Diels suppresses renal cell carcinoma cell growth through inducing apoptosis and G2/M phase arrest via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic cucurbitane triterpenoids isolated from the rhizomes of Hemsleya amabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemslecin A | C32H50O8 | CID 181183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel Cucurbitane Triterpenes from the Tubers of Hemsleya amabilis with Their Cytotoxic Acitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cucurbitacin IIa and cucurbitacin IIb of Hemsleya amabilis by HPLC-MS/MS and their pharmacokinetic study in normal and indomethacin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Amabiloside Extraction
Welcome to the technical support center for amabiloside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound and related glycoside compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
This compound is a natural glycoside isolated from the bulbs of Crinum amabile. Its chemical structure is 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde[1]. As a glycoside, it consists of a sugar part (glycone) and a non-sugar part (aglycone) joined by a glycosidic bond. The stability of this bond is crucial during extraction.
Q2: What are the common reasons for low yield during this compound extraction?
Low yields in natural product extraction can stem from several factors throughout the process[2]. Key areas to investigate include:
-
Improper Plant Material Preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration and expose this compound to enzymatic degradation.
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can lead to incomplete extraction.
-
Compound Degradation: this compound, like many glycosides, can be sensitive to pH and temperature, leading to hydrolysis of the glycosidic bond[3].
-
Losses During Purification: Significant amounts of the target compound can be lost during solvent evaporation and chromatographic purification steps.
Q3: Which solvents are most effective for this compound extraction?
For cardiac glycosides, which share structural similarities with this compound, polar organic solvents are generally effective. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly used due to their ability to dissolve glycosides[4][5]. The choice of solvent can significantly impact extraction efficiency[5].
Q4: How does temperature affect the stability and yield of this compound?
Higher temperatures can increase the solubility of this compound and the efficiency of the extraction process. However, elevated temperatures can also lead to the degradation of thermolabile compounds. For glycosides, high temperatures, especially in the presence of acidic or basic conditions, can cause hydrolysis of the glycosidic bond, leading to a lower yield of the intact molecule[3]. It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation.
Q5: What is the influence of pH on this compound stability during extraction?
The stability of glycosides is often pH-dependent[3][6][7]. Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic linkage. It is generally advisable to perform the extraction under neutral or near-neutral pH conditions unless specifically aiming for hydrolysis.
Troubleshooting Guide: Low Extraction Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
| Problem Area | Potential Cause | Recommended Solution |
| Plant Material Preparation | Insufficient drying leading to enzymatic degradation. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C)[5]. |
| Inadequate grinding, reducing solvent penetration. | Grind the dried material to a fine and uniform powder to maximize the surface area for extraction[5]. | |
| Extraction Process | Inappropriate solvent selection. | Test different polar solvents such as methanol, ethanol, and their aqueous mixtures (e.g., 70-80% ethanol) to find the optimal solvent for this compound[8]. |
| Suboptimal solvent-to-solid ratio. | An insufficient volume of solvent may not fully extract the target compound. Experiment with increasing the solvent-to-solid ratio. | |
| Insufficient extraction time. | The extraction may not be running long enough for complete diffusion. Optimize the extraction time for your chosen method (e.g., maceration, Soxhlet). | |
| Degradation due to high temperature. | If using heat-assisted methods (e.g., Soxhlet, reflux), monitor the temperature closely. Consider using a lower boiling point solvent or a non-heat-assisted method if this compound is found to be thermolabile. | |
| Purification and Isolation | Loss of compound during solvent evaporation. | Use a rotary evaporator at a controlled low temperature to remove the solvent and prevent thermal degradation. |
| Incomplete elution during chromatography. | The solvent system used for column chromatography may not be optimal. Perform small-scale trials with different solvent systems to ensure efficient elution of this compound. | |
| Poor phase separation in liquid-liquid extraction. | Ensure complete separation of aqueous and organic layers. Multiple extractions of the aqueous phase can improve yield[9]. |
Illustrative Data on Extraction Parameters
The following table provides hypothetical data to illustrate how different extraction parameters can influence the yield of a glycoside like this compound. This data is for illustrative purposes only and should be optimized for your specific experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Hypothetical Yield (%) |
| Maceration | 70% Ethanol | 25 | 24 | 1.2 |
| Maceration | 95% Ethanol | 25 | 24 | 0.8 |
| Soxhlet | Methanol | 65 | 8 | 2.5 |
| Soxhlet | 70% Ethanol | 78 | 8 | 2.1 |
| Ultrasound-Assisted | 70% Ethanol | 40 | 1 | 1.8 |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation: Weigh 100g of finely powdered, dried plant material.
-
Extraction: Place the powder in a large flask and add 1L of 70% ethanol. Seal the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Purification: The crude extract can be further purified using liquid-liquid partitioning followed by column chromatography.
Protocol 2: Soxhlet Extraction of this compound
-
Preparation: Place 50g of finely powdered, dried plant material into a cellulose thimble.
-
Extraction: Place the thimble into a Soxhlet extractor. Add 500 mL of methanol to the round-bottom flask. Heat the solvent to a gentle reflux. Allow the extraction to proceed for 8-12 hours.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the flask using a rotary evaporator at 40°C to yield the crude extract.
-
Purification: Proceed with purification steps as described for the maceration extract.
Visualizations
Experimental Workflow for this compound Extraction
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
References
- 1. tandfonline.com [tandfonline.com]
- 2. How To [chem.rochester.edu]
- 3. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]
- 5. media.neliti.com [media.neliti.com]
- 6. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
Optimizing HPLC Parameters for Amabiloside Separation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of "Amabiloside." Initial searches suggest that "this compound" may be a misspelling of either Amabiline , a pyrrolizidine alkaloid, or Amygdaloside (commonly known as Amygdalin), a cyanogenic glycoside. As these two compounds belong to different chemical classes, this guide is divided into two sections to address the specific challenges associated with each.
Section 1: Optimizing HPLC Parameters for Amabiline (Pyrrolizidine Alkaloid) Separation
Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds that can be challenging to analyze due to their structural diversity and the presence of N-oxides. This section provides guidance on optimizing their separation.
Frequently Asked Questions (FAQs) for Amabiline Separation
Q1: What is a typical starting HPLC method for amabiline analysis?
A1: A common starting point for the analysis of pyrrolizidine alkaloids like amabiline is reversed-phase HPLC.[1][2][3] A typical setup includes a C18 column with a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[2][3][4]
Q2: Why is an acidified mobile phase recommended for PA analysis?
A2: The use of an acidic modifier, such as formic acid, in the mobile phase helps to protonate the nitrogen atom in the pyrrolizidine ring system. This protonation improves peak shape and reduces tailing by minimizing interactions with residual silanols on the silica-based stationary phase.[3]
Q3: What are the common detection methods for amabiline?
A3: Mass spectrometry (MS) is a highly selective and sensitive detection method for PAs and is often used in conjunction with HPLC (LC-MS).[5][6] Ultraviolet (UV) detection is also possible, typically at lower wavelengths around 220-230 nm, although sensitivity may be limited as many PAs have weak UV absorbance above 230 nm.[1]
Troubleshooting Guide for Amabiline HPLC Separation
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Increase the acidity of the mobile phase (e.g., adjust formic acid concentration). Consider a different C18 column with better end-capping. |
| Low Resolution/Peak Co-elution | Inadequate separation of structurally similar PAs or their N-oxides. | Optimize the gradient profile by making it shallower to increase separation time. Try a different organic modifier (methanol vs. acetonitrile).[3] Consider a lower column temperature to enhance resolution between stereoisomers.[7] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. Poor column equilibration. | Ensure proper mixing and degassing of the mobile phase.[8] Use a column oven for stable temperature control.[8] Increase the column equilibration time between injections.[8] |
| Low Signal Intensity (UV Detection) | Low chromophoric activity of the analyte. | Ensure the detection wavelength is set to the absorption maximum of amabiline (if known) or a general low wavelength like 220 nm. Consider using a more sensitive detector like a mass spectrometer. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase.[8] Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample. |
Experimental Protocol: General Method for Pyrrolizidine Alkaloid Analysis
This protocol provides a general starting point for the HPLC analysis of amabiline. Optimization will likely be required.
-
Sample Preparation: Extract the plant material or sample matrix with an acidified aqueous solution (e.g., 0.05 M sulfuric acid).[5] The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.[5]
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a suitable detector (UV or MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[2][3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[2][4]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 80-100% B over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[2][4]
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive ion mode.
-
Quantitative Data Summary: Typical HPLC Parameters for Pyrrolizidine Alkaloids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Gemini NX-C18, 150 mm x 4.6 mm, 3 µm[3] | ACE C18, 150 mm x 4.6 mm, 3 µm[2] | ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm[4] |
| Mobile Phase A | 0.2% Formic acid in water[3] | 0.1% Formic acid in water[2] | 0.1% Formic acid in water[4] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[3] | Acetonitrile with 0.1% formic acid[2] | Methanol with 0.1% formic acid[4] |
| Flow Rate | 0.6 mL/min[3] | 0.5 mL/min[2] | 0.3 mL/min[4] |
| Column Temp. | 30 °C[3] | Not specified | 40 °C[4] |
Diagrams
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. Determination of pyrrolizidine alkaloids in honey from selected sites by solid phase extraction and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Navigating Amabiloside Instability: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals working with amabiloside now have access to a comprehensive technical support center designed to address the challenges of its instability in solution. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reliability of experimental results.
This compound, a phenolic glycoside with the chemical structure 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, holds promise in various research applications. However, its susceptibility to degradation in solution can pose significant challenges. This technical support center aims to empower researchers with the knowledge to mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to the formation of degradation products, which may arise from hydrolysis or oxidation of the parent molecule. It is crucial to investigate the cause and implement appropriate preventative measures.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What are the likely causes?
A decline in this compound concentration is a direct sign of instability. The primary culprits are typically hydrolysis of the glycosidic bond and oxidation of the phenolic and aldehyde functional groups. The rate of degradation is often influenced by several factors, including:
-
pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values should be avoided.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be stored at recommended low temperatures.
-
Light: Exposure to light, particularly UV radiation, can promote photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the molecule.
Q3: What are the expected degradation products of this compound?
Based on the structure of this compound, the primary degradation pathway is the hydrolysis of the O-glycosidic bond. This cleavage would yield 3,4-dihydroxybenzaldehyde and D-glucose . Further degradation of 3,4-dihydroxybenzaldehyde through oxidation can also occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Prepare fresh solutions daily. 2. Control the pH of the solution, aiming for a neutral to slightly acidic range. 3. Store solutions in amber vials to protect from light.[1] 4. Degas solvents to minimize dissolved oxygen. |
| Poor reproducibility of experimental results | Inconsistent concentration of active this compound due to degradation. | 1. Strictly control and monitor solution preparation and storage conditions (pH, temperature, light exposure). 2. Use a validated stability-indicating analytical method to confirm this compound concentration before each experiment. |
| Loss of biological activity | Degradation of this compound to inactive products. | 1. Follow all recommended handling and storage procedures to minimize degradation. 2. Perform activity assays with freshly prepared solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade methanol, ethanol, or a buffered aqueous solution). The choice of solvent may depend on the specific experimental requirements.
-
pH Adjustment: If using an aqueous solution, buffer it to a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis.
-
Dissolution: Dissolve this compound in the chosen solvent at the desired concentration. Gentle sonication can be used to aid dissolution if necessary.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw cycles should be minimized.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 70 30 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing Degradation and Experimental Workflow
To aid in understanding the processes involved in this compound instability and analysis, the following diagrams have been created.
Caption: Factors leading to the degradation of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
By utilizing the resources provided in this technical support center, researchers can better control for the instability of this compound, leading to more accurate and reproducible scientific outcomes.
References
Technical Support Center: Optimizing Amabiloside Resolution in Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Amabiloside.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presenting them in a question-and-answer format to directly resolve specific experimental problems.
Q1: I am observing poor resolution between my this compound peak and an adjacent impurity. How can I improve the separation?
A1: Poor resolution is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here are several approaches to consider:
-
Mobile Phase Composition: The composition of your mobile phase is a critical factor in achieving good separation.[1] You can try altering the ratio of your organic and aqueous phases. For reversed-phase chromatography, increasing the aqueous component will generally increase retention time and may improve resolution.[2]
-
pH of the Mobile Phase: The pH of the mobile phase can significantly impact the ionization state of this compound, affecting its retention and peak shape.[1] Experiment with adjusting the pH, keeping in mind the pKa of your analyte. A pH change of ±1 unit from the pKa can have a substantial effect.[3]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can be beneficial, especially for complex samples.[4] A shallower gradient can provide better resolution for closely eluting peaks.[2]
-
Stationary Phase: The choice of stationary phase chemistry can greatly influence selectivity. If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity.[5]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[2][6] Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2]
Q2: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in chromatography.[7] It can compromise the accuracy of your results by degrading resolution and affecting integration.[8] Here are the common causes and solutions:
-
Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based stationary phase are a primary cause of tailing.[9][10]
-
Solution: Operate at a lower pH to suppress the ionization of silanol groups.[11] Using a highly deactivated or end-capped column can also minimize these interactions.[9][10] Adding a mobile phase modifier, like a small amount of an amine such as triethylamine (TEA), can mask the residual silanol groups.[11]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[9][10]
-
Column Degradation: Over time, columns can degrade, leading to issues like peak tailing. This can be due to a partially blocked inlet frit or deformation of the column packing bed.[8][9]
-
Extra-column Effects: Excessive dead volume in the system, for example from long tubing or poorly made connections, can cause peak broadening and tailing.[10]
-
Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and minimal length.
-
Q3: I am observing peak fronting for my this compound peak. What could be the cause?
A3: Peak fronting, where the first half of the peak is broader than the second half, is less common than peak tailing but can still indicate a problem with your analysis.[7][8]
-
Column Overload: This is one of the most common causes of peak fronting.[7][14]
-
Solution: Reduce the concentration of your sample or the injection volume.[14]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can lead to peak fronting.[10][14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Collapse: A physical collapse of the column packing bed can also cause peak fronting. This is a less common issue with modern, stable columns.[7][15]
-
Solution: If you suspect column collapse, the column will need to be replaced. Ensure you are operating within the column's recommended pH and temperature ranges to prevent this.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal resolution (Rs) value I should aim for in my chromatogram?
A1: A resolution value of Rs ≥ 1.5 is generally considered to indicate baseline separation between two peaks, which is sufficient for accurate quantification.[2]
Q2: How do I choose the right mobile phase for this compound analysis?
A2: The choice of mobile phase depends on the properties of this compound and the stationary phase you are using. For reversed-phase HPLC, a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol is common.[1] The selection of the organic modifier and the pH of the aqueous phase are key to optimizing selectivity.[5]
Q3: Should I use an isocratic or a gradient elution method?
A3: Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures.[3] For more complex samples with multiple components, a gradient elution, where the mobile phase strength is increased during the run, is often more effective at providing good resolution for all peaks.[3][4]
Q4: How can I prevent column contamination?
A4: To prevent column contamination, ensure your samples are properly prepared and filtered before injection. Using a guard column is also a highly effective way to protect your analytical column from strongly retained impurities.[13] Regular flushing of the column with a strong solvent can also help to remove any accumulated contaminants.
Q5: What is the significance of system suitability testing?
A5: System suitability testing is crucial to ensure that your chromatography system is performing within acceptable limits.[5] It typically involves monitoring parameters like peak shape (tailing factor), resolution, and retention time to confirm the reliability and reproducibility of your analytical method.[8]
Experimental Protocols
Below is a detailed methodology for a UPLC (Ultra-Performance Liquid Chromatography) method that can be used as a starting point for the analysis of this compound.
Optimized UPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 33 °C |
| Detection Wavelength | 254 nm and 420 nm |
| Injection Volume | 1-5 µL |
This data is based on a method developed for a mycophenolic acid-curcumin conjugate and may need to be adapted for this compound.
Step-by-Step Protocol for UPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Perform serial dilutions as necessary to create calibration standards.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
UPLC System Setup and Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set the column temperature to 33 °C.
-
Set the detector wavelengths to 254 nm and 420 nm.
-
Inject the prepared standard and sample solutions.
-
Run the gradient program to elute the analytes.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Integrate the peak area and quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Troubleshooting Workflow for Poor Resolution
References
- 1. Amabiline N-oxide | C15H25NO5 | CID 101634669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Flavonoids on Ascentis® RP-Amide [sigmaaldrich.com]
- 4. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amygdaloside | C20H27NO11 | CID 34751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. JSM Central || Article Info [jsmcentral.org]
- 12. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mahidol IR [repository.li.mahidol.ac.th]
Strategies to enhance the solubility of Amabiloside
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered when working with Amabiloside, a natural glycoside compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound is a type of saponin, a class of phytochemicals characterized by a complex structure consisting of a hydrophobic (fat-soluble) aglycone backbone and one or more hydrophilic (water-soluble) sugar side chains.[1] This dual nature, known as amphiphilicity, can lead to poor solubility in both purely aqueous and highly nonpolar organic solvents. The strong crystal lattice structure of many glycosides requires significant energy to dissolve, limiting their practical application in various experimental and formulation settings.[2]
Q2: My this compound solution appears cloudy or has visible precipitate. What are the immediate troubleshooting steps?
Cloudiness or precipitation indicates that the compound's concentration has exceeded its solubility limit in the current solvent system. Before pursuing advanced methods, attempt these initial steps:
-
Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath (typically 37-50°C) for a short period. Be cautious, as prolonged heat can degrade thermally unstable compounds.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break down particle agglomerates.
If these steps do not resolve the issue, the chosen solvent system is likely inadequate for the desired concentration.
Q3: What are the best starting solvents for preparing a high-concentration stock solution of this compound?
For initial stock solutions, the following solvents are commonly used. It is recommended to start with a small amount of the compound to test solubility before dissolving the entire batch.
-
Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stocks of poorly soluble compounds for in vitro assays.
-
Ethanol or Methanol: These polar organic solvents can be effective for dissolving saponins.[3] Cold extraction with ethanol-water mixtures is sometimes preferred to prevent degradation of labile compounds.[1]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO.
Important: Always consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent after diluting the stock solution.
Q4: How do I select the most appropriate solubility enhancement strategy for my specific application?
The choice of strategy depends on several factors, including the required concentration, the experimental context (in vitro vs. in vivo), and the desired final formulation (e.g., liquid, solid). Refer to the decision workflow diagram below for guidance on selecting a suitable method.
Decision Workflow for Solubility Enhancement
Caption: A flowchart to guide the selection of an appropriate solubility enhancement strategy.
Troubleshooting Guide
Problem: My compound dissolves in the organic stock solvent but precipitates immediately when diluted into an aqueous buffer.
-
Primary Cause: This is a common issue where the high-concentration stock solution is diluted into an "anti-solvent" (the aqueous buffer), causing the compound to crash out as it exceeds its maximum aqueous solubility.
-
Solution 1 (Lower Concentration): The simplest solution is to decrease the final concentration of this compound in the aqueous medium to a level below its solubility limit.
-
Solution 2 (Modify Dilution): Instead of adding the stock directly to the buffer, try adding the buffer slowly to the stock solution while vortexing. This can sometimes prevent immediate precipitation.
-
Solution 3 (Use an Intermediate Solvent): Perform a serial dilution using intermediate solvent mixtures with decreasing organic content to gradually transition the compound into the aqueous phase.
-
Solution 4 (Employ Solubilizers): Incorporate a solubility-enhancing agent, such as a cyclodextrin or a biocompatible surfactant (e.g., Polysorbate 80), into the aqueous buffer before adding the this compound stock.
Problem: I am observing high variability and poor reproducibility in my cell-based or enzymatic assay results.
-
Primary Cause: Undissolved micro-precipitates, even if not visible to the naked eye, can lead to inconsistent compound concentrations and inaccurate results. Poor solubility is a major limiting factor for achieving reliable bioactivity data.[4]
-
Solution 1 (Pre-Assay Solubility Check): Before running a full experiment, determine the maximum solubility of this compound in your final assay buffer. Prepare serial dilutions and check for precipitation visually or using a spectrophotometer to detect light scattering.
-
Solution 2 (Filtration): After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or micro-precipitates.
-
Solution 3 (Incorporate a Carrier): For in vitro studies, using a carrier like cyclodextrin can significantly improve solubility and ensure the compound remains in solution throughout the experiment.[5]
Strategies to Enhance this compound Solubility
Below are detailed methodologies for common and effective solubility enhancement techniques.
Co-solvency
Principle: This technique involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution. The co-solvent reduces the interfacial tension between the water and the hydrophobic this compound, thereby increasing its solubility.[6]
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Create a series of co-solvent systems by mixing the buffer with a co-solvent like ethanol or polyethylene glycol 400 (PEG 400) at different ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Add a small, fixed amount of the this compound stock solution to each co-solvent system to achieve a target final concentration.
-
Vortex each solution thoroughly and allow it to equilibrate for 1-2 hours at room temperature.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples, and measure the concentration of the dissolved this compound in the supernatant using HPLC or LC-MS.
Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic portion of this compound, forming an "inclusion complex" that is significantly more water-soluble.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add an excess amount of this compound powder to each HP-β-CD solution. Ensure enough solid is present to create a saturated solution.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.[8]
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for a phase solubility study with cyclodextrins.
Solid Dispersion
Principle: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[9] Methods like spray drying or solvent evaporation can produce an amorphous solid dispersion, where the drug's crystalline structure is disrupted, leading to significantly enhanced solubility and dissolution rates.[10]
Experimental Protocol (Solvent Evaporation Method):
-
Select a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or an ethanol/water mixture) at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the inside of the flask.
-
Further dry the film under a vacuum overnight to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.
-
Test the solubility of the prepared solid dispersion powder in water or buffer and compare it to the pure this compound.
Data Summary: Comparison of Solubility Enhancement Strategies
The following table summarizes the potential fold-increase in aqueous solubility for this compound using the described techniques. Note: These values are representative and the actual improvement will depend on the specific experimental conditions and carrier/solvent systems used.
| Strategy | Carrier / Co-solvent | Typical Fold-Increase in Solubility | Key Advantages | Considerations |
| Co-solvency | 20% PEG 400 in water | 5 - 20 | Simple to prepare; useful for in vitro screens. | Co-solvent may have biological effects or toxicity. |
| pH Adjustment | pH 9.0 Buffer | 2 - 10* | Effective if compound has ionizable groups. | Requires pKa knowledge; not universally applicable. |
| Cyclodextrin Complexation | 10 mM HP-β-CD | 50 - 500+ | High efficiency; low toxicity; suitable for various formulations.[5] | Can be costly; requires formulation development. |
| Solid Dispersion | PVP K30 (1:5 ratio) | 100 - 1000+ | Drastic solubility enhancement; improves dissolution rate.[9] | Requires specialized equipment; potential for physical instability. |
*Applicable only if this compound possesses an acidic functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. xray.greyb.com [xray.greyb.com]
- 3. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Amburoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Amburoside A, a key bioactive phenolic glycoside isolated from Amburana cearensis.
Frequently Asked Questions (FAQs)
Q1: What is Amburoside A and in what concentrations is it typically found?
A1: Amburoside A is a phenolic glycoside found in the bark of Amburana cearensis. It has demonstrated several biological activities, including antioxidant and anti-inflammatory effects.[1][2] The concentration of Amburoside A can vary depending on the extract. In one study, a standardized dried extract of Amburana cearensis was found to contain 30.40 ± 0.01 mg/g of Amburoside A.[3]
Q2: What are matrix effects and how can they affect the quantification of Amburoside A?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] When analyzing complex samples like plant extracts, these co-eluting substances can either suppress or enhance the signal of Amburoside A in the mass spectrometer, leading to inaccurate quantification.[4][5]
Q3: How can I determine if my Amburoside A quantification is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment. In this procedure, a known amount of Amburoside A standard is added to a blank matrix extract (a sample extract that does not contain Amburoside A). The response is then compared to the response of the standard in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects in Amburoside A analysis?
A4: The main strategies include:
-
Optimized Sample Preparation: Employing effective sample clean-up techniques like Solid-Phase Extraction (SPE) can remove interfering compounds.
-
Chromatographic Separation: Modifying the UPLC method to better separate Amburoside A from matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for the matrix effect.
-
Internal Standards: Using a stable isotope-labeled internal standard that is structurally similar to Amburoside A can help to correct for signal variations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape for Amburoside A | Co-eluting matrix components interfering with the chromatography. | Optimize the UPLC gradient to improve separation. Consider using a different column chemistry. |
| Inconsistent quantification results between samples | Variable matrix effects across different sample batches. | Implement a robust sample clean-up protocol. Use matrix-matched calibrants for each batch if possible. |
| Low recovery of Amburoside A | Inefficient extraction from the plant matrix or loss during sample clean-up. | Optimize the extraction solvent and conditions. Evaluate the SPE procedure for analyte loss. |
| Signal suppression or enhancement observed | Presence of interfering compounds in the sample matrix affecting ionization. | Improve sample clean-up using SPE. Dilute the sample extract to reduce the concentration of interfering components. |
Experimental Protocols
Protocol 1: Extraction of Amburoside A from Amburana cearensis Bark
-
Grinding: Grind the dried bark of Amburana cearensis into a fine powder.
-
Extraction: Macerate the powdered bark with 80% methanol at a 1:10 solid-to-solvent ratio for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until analysis.
Protocol 2: UPLC-MS/MS Quantification of Amburoside A
This protocol is a representative method based on the analysis of similar phenolic glycosides. Optimization will be required for your specific instrumentation and matrix.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by infusion of Amburoside A standard |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
Table 1: Assessment of Matrix Effect on Amburoside A Quantification
This table illustrates a hypothetical outcome of a post-extraction spike experiment to quantify the matrix effect.
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) |
| Amburoside A in Solvent | 1,500,000 | N/A |
| Amburoside A in Matrix Extract | 900,000 | -40% (Signal Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Table 2: Comparison of Calibration Curves
This table demonstrates the impact of using different calibration methods on the quantification of a hypothetical sample.
| Calibration Method | Calculated Concentration of Amburoside A (µg/mL) |
| Standard in Solvent | 15.2 |
| Matrix-Matched Standard | 25.5 |
Visualizations
Caption: Experimental workflow for Amburoside A quantification.
Caption: Decision tree for addressing matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.port.ac.uk [pure.port.ac.uk]
- 3. Antineuroinflammatory Effect of Amburana cearensis and Its Molecules Coumarin and Amburoside A by Inhibiting the MAPK Signaling Pathway in LPS-Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Amabiloside Purification Protocols
This technical support center provides a comprehensive guide based on the purification of Hecogenin , a structurally similar and well-documented steroidal sapogenin found in Agave species, the same genus from which Amabiloside is reportedly isolated. The principles, protocols, and troubleshooting advice presented here serve as a robust starting point for developing and refining a purification protocol for this compound or other related steroidal saponins.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of steroidal saponins like Hecogenin, which are likely applicable to this compound purification.
Extraction & Hydrolysis
Q1: My initial extraction yield is very low. What can I do to improve it?
A1: Low extraction yields can result from several factors. Consider the following:
-
Plant Material: Ensure the plant material is properly dried and finely ground to maximize surface area for solvent penetration. For steroidal saponins, older leaves of the Agave plant often contain higher concentrations.
-
Solvent Choice: The polarity of the extraction solvent is crucial. Aqueous ethanol (70-80%) or methanol are commonly effective for saponin extraction. Experiment with different solvent ratios to find the optimal polarity for this compound.
-
Extraction Method: While maceration is simple, more exhaustive methods like Soxhlet extraction or ultrasound-assisted extraction (UAE) can significantly improve efficiency.[1]
-
Extraction Time and Temperature: Ensure sufficient extraction time. For hot extractions, be mindful of potential degradation of thermolabile compounds.
Q2: The acid hydrolysis step to cleave the sugar moieties is not working efficiently, or I'm seeing significant degradation of my target compound.
A2: Acid hydrolysis needs to be carefully controlled:
-
Acid Concentration and Type: Typically, 2-4 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is used.[2] Start with milder conditions (e.g., lower concentration, shorter time) and monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal point where the saponin is hydrolyzed without significant degradation of the sapogenin (aglycone).
-
Reaction Temperature and Time: Hydrolysis is often carried out at elevated temperatures (e.g., 70-100°C) for several hours.[2][3] A time-course experiment is recommended to determine the ideal duration. Over-exposure to harsh acidic conditions and high temperatures can lead to the formation of artifacts.
-
Neutralization: After hydrolysis, ensure complete neutralization (e.g., with NaOH or CaO) before proceeding with extraction, as residual acid can affect solvent extraction efficiency and potentially cause further degradation.[3]
Chromatographic Purification
Q3: I'm getting poor separation of my target compound during column chromatography.
A3: Poor resolution in column chromatography can be addressed by:
-
Stationary Phase: Silica gel is commonly used. If separation is still poor, consider using a different stationary phase like reversed-phase C18 or a specialized resin like Diaion HP-20.
-
Mobile Phase Optimization: This is the most critical parameter. A gradient elution is often more effective than isocratic elution for complex mixtures. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Use TLC to determine a suitable solvent system that gives good separation of your target compound from impurities.
-
Sample Loading: Do not overload the column. The amount of crude extract loaded should typically be 1-5% of the total weight of the stationary phase.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Q4: My peaks are tailing or fronting in my HPLC analysis.
A4: Asymmetric peaks in HPLC can be due to several issues:
-
Column Overload: Inject a smaller sample volume or a more dilute sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. For acidic or basic compounds, buffering the mobile phase can improve peak shape.
-
Column Degradation: The stationary phase can degrade over time. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Secondary Interactions: Silanol groups on the silica backbone can cause tailing of basic compounds. Using an end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Q5: I'm observing a drifting baseline or ghost peaks in my HPLC chromatogram.
A5: These issues often point to problems with the mobile phase or the HPLC system:
-
Mobile Phase: Ensure your solvents are of high purity (HPLC grade) and are properly degassed. A drifting baseline can be caused by a gradual change in the mobile phase composition or temperature. Ghost peaks can appear if there are impurities in the mobile phase or from previous injections.
-
System Contamination: Flush the entire system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Detector Issues: The detector lamp may be nearing the end of its life, which can cause baseline noise and drift.
Recrystallization
Q6: My compound is "oiling out" instead of crystallizing.
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To prevent this:
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling, such as placing a hot solution directly into an ice bath, often promotes oiling out. Let the solution cool to room temperature first, then transfer it to an ice bath.
-
Solvent Choice: The solvent may be too non-polar for the compound at the saturation point. Try using a slightly more polar solvent or a different solvent mixture.
-
Saturation Level: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.
Q7: I have very low recovery after recrystallization.
A7: Low recovery can be due to:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Excess solvent will keep more of your product dissolved at cold temperatures.
-
Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.
Experimental Protocols and Data
The following sections provide detailed methodologies and quantitative data for the purification of Hecogenin from Agave sisalana, which can be adapted for this compound.
Workflow for Steroidal Sapogenin Purification
References
Technical Support Center: Amabiloside Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of amabiloside during storage and experimentation. Due to the limited availability of specific stability data for this compound, this document focuses on the general principles of degradation for its chemical class (phenolic benzaldehyde glycoside) and provides a framework for establishing optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C or below, protected from moisture. For short-term storage of solutions, 2-8°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Given its structure as a phenolic benzaldehyde glycoside, the main degradation pathways are likely:
-
Hydrolysis: Cleavage of the O-glycosidic bond, yielding glucose and 3,4-dihydroxybenzaldehyde. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.
-
Photodegradation: Exposure to UV light can induce degradation.
Q3: What is the best solvent for dissolving this compound for storage?
A3: The choice of solvent depends on the intended use. For stock solutions, anhydrous DMSO or ethanol at high concentrations, stored at -20°C, is a common practice. For aqueous buffers, use freshly prepared buffers and consider storage at 2-8°C for short periods. Be aware that the pH of the buffer can significantly impact stability, with neutral or slightly acidic pH (e.g., pH 5-6) often being optimal to minimize hydrolysis.
Q4: How can I tell if my this compound sample has degraded?
A4: Signs of degradation include:
-
A change in the physical appearance of the powder (e.g., color change, clumping).
-
The appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A shift in pH of a solution over time.
-
Reduced biological activity in your assay.
Q5: Should I protect this compound from light?
A5: Yes, it is best practice to protect this compound, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Contaminated solvent or glassware; initial degradation of the solid material. | Use fresh, high-purity solvents. Ensure glassware is scrupulously clean. Re-evaluate the quality of the starting material. |
| The area of the this compound peak decreases over time in a stored solution. | Chemical degradation (hydrolysis or oxidation). | Prepare fresh solutions for each experiment. If storage is necessary, perform a stability study to determine the acceptable storage duration at different temperatures (e.g., room temperature, 4°C, -20°C). |
| The color of the this compound solution changes (e.g., turns yellow/brown). | Oxidation of the phenolic group. | Degas aqueous buffers before use to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid), but verify its compatibility with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of biological activity in an experiment. | Degradation of this compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, media components). Prepare this compound solutions immediately before use. |
Hypothetical Stability Data for this compound
The following table illustrates how stability data for this compound could be presented. This data is for illustrative purposes only and should be determined experimentally.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| Solid, -20°C, Dark | 0 months | 99.5 | White powder |
| 6 months | 99.4 | White powder | |
| 12 months | 99.2 | White powder | |
| Solution in PBS (pH 7.4), 4°C, Dark | 0 hours | 99.5 | Clear, colorless |
| 24 hours | 95.2 | Clear, colorless | |
| 48 hours | 90.8 | Clear, colorless | |
| Solution in PBS (pH 7.4), RT (22°C), Light | 0 hours | 99.5 | Clear, colorless |
| 8 hours | 85.1 | Faintly yellow | |
| 24 hours | 70.3 | Yellow |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and develop a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).
-
Analyze a control sample stored in the dark at the same temperature.
-
Analyze the light-exposed sample by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Dissolve the stressed solid in the initial solvent and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Troubleshooting unexpected results in Amabiloside bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing amabiloside in various bioassays. The information is designed to assist in resolving unexpected results and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as amabiline, is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1][2] Pyrrolizidine alkaloids, as a group, have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.[3][4] Some have also been explored for their neuroprotective and anticancer properties.[5][6]
Q2: In which bioassays is this compound typically evaluated?
Based on the known activities of related compounds, this compound is most likely to be assessed in the following bioassays:
-
Anti-inflammatory assays: To investigate its potential to reduce inflammation, often by measuring markers like nitric oxide (NO) production or the expression of pro-inflammatory cytokines.[7][8]
-
Neuroprotective assays: To determine its ability to protect neuronal cells from damage induced by toxins or oxidative stress.
-
Cytotoxicity assays: To evaluate its potential as an anticancer agent by measuring its ability to kill cancer cells, or to determine its general toxicity profile against various cell lines.[1]
Q3: What are the common challenges when working with natural products like this compound in bioassays?
Natural products can present unique challenges in bioassays.[9] These can include:
-
Solubility issues: Many natural compounds have poor solubility in aqueous solutions, which can affect their delivery to cells in culture.
-
Stability concerns: The compound may degrade under certain experimental conditions (e.g., temperature, pH, light exposure).[10][11]
-
Interference with assay components: The compound itself may interact with assay reagents, leading to false-positive or false-negative results.[12]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during this compound bioassays.
I. Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
Problem: High background or false-positive results.
-
Possible Cause 1: this compound interference with the Griess reagent.
-
Solution: Run a control experiment with this compound in cell-free media to see if it directly reacts with the Griess reagent. If it does, consider alternative methods for measuring nitric oxide.
-
-
Possible Cause 2: Cytotoxicity at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to your anti-inflammatory assay to ensure that the observed reduction in inflammatory markers is not due to cell death.[13]
-
Problem: No anti-inflammatory effect observed.
-
Possible Cause 1: Insufficient concentration or poor solubility.
-
Solution: Ensure this compound is fully dissolved. A common solvent is dimethyl sulfoxide (DMSO).[14] However, be mindful that high concentrations of DMSO can be toxic to cells.[15][16] It is advisable to keep the final DMSO concentration in the culture medium below 0.5%.[15] Consider preparing a more concentrated stock solution to minimize the final solvent volume.
-
-
Possible Cause 2: Inappropriate timing of treatment.
-
Solution: Optimize the pre-treatment time with this compound before stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
II. Neuroprotective Assays
Problem: Inconsistent or non-reproducible neuroprotective effects.
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before initiating the experiment.
-
-
Possible Cause 2: Degradation of this compound in culture media.
-
Solution: Assess the stability of this compound under your specific cell culture conditions over the time course of the experiment.[10] This can be done using analytical techniques like HPLC.
-
III. Cytotoxicity Assays (e.g., MTT Assay)
Problem: Overestimation of cell viability (false negative for cytotoxicity).
-
Possible Cause 1: this compound directly reduces the MTT reagent.
-
Solution: Plant extracts and their components can sometimes chemically reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity, leading to a false-positive signal for viability.[4] Run a cell-free control with this compound and MTT reagent to check for direct reduction. If interference is observed, consider alternative cytotoxicity assays like the LDH release assay or trypan blue exclusion.
-
-
Possible Cause 2: this compound alters cellular metabolism.
-
Solution: The MTT assay measures mitochondrial reductase activity, which is used as a proxy for cell viability. If this compound affects mitochondrial function without causing cell death, the results may be misleading. Corroborate MTT results with a different assay that measures a distinct cellular parameter, such as membrane integrity (LDH assay).
-
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.
Quantitative Data Summary
The following tables present illustrative IC50 values for this compound in different bioassays. Note that these are example values based on the activities of related compounds, as specific data for this compound is limited.[6][9][17][18][19]
Table 1: Illustrative Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) |
| Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | 25 |
| TNF-α Release | THP-1 | LPS | TNF-α | 35 |
| IL-6 Release | PBMC | PHA | IL-6 | 40 |
Table 2: Illustrative Neuroprotective Activity of this compound
| Assay | Cell Line | Toxin | Measured Parameter | EC50 (µM) |
| Oxidative Stress | SH-SY5Y | H₂O₂ | Cell Viability (MTT) | 15 |
| Glutamate Excitotoxicity | Primary Cortical Neurons | Glutamate | LDH Release | 20 |
Table 3: Illustrative Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 50 |
| A549 | Lung Cancer | MTT | 75 |
| MCF-7 | Breast Cancer | MTT | 60 |
Experimental Protocols
General Workflow for Cell-Based Bioassays
Caption: A general experimental workflow for conducting cell-based bioassays with this compound.
Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.5%) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated control.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.[20]
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways
This compound, as a pyrrolizidine alkaloid, may exert its anti-inflammatory and neuroprotective effects by modulating key signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation.[21][22] Its activation leads to the production of pro-inflammatory cytokines.[23]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Neuroprotection
The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular responses to stress and can play a role in both cell survival and apoptosis.[24][25] Modulation of these pathways is a potential mechanism for neuroprotection.[14][16]
Caption: Potential modulation of MAPK signaling pathways by this compound in neuroprotection.
References
- 1. scispace.com [scispace.com]
- 2. Enantioselective total synthesis of (+)-amabiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated overview on pyrrolizines as potential anti-inflammatory, analgesic and antipyretic agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of bilobalide on cerebral ischemia and reperfusion injury are associated with inhibition of pro-inflammatory mediator production and down-regulation of JNK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (+)-Amabiline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of (+)-Amabiline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic bond disconnections in the retrosynthesis of (+)-Amabiline?
The synthesis of (+)-Amabiline is a convergent process. The key retrosynthetic disconnections involve an ester linkage between the (-)-supinidine core and a protected (-)-viridifloric acid derivative. This approach simplifies the complex target into two more manageable synthetic targets.
Q2: What are the most critical steps in the synthesis of (+)-Amabiline that may require significant optimization?
The most critical stages include the stereoselective construction of the (-)-supinidine core, the diastereoselective Sharpless dihydroxylation in the synthesis of the viridifloric acid fragment, and the final one-pot global deprotection and reductive amination cascade to form the pyrrolizidine ring system. These steps are highly sensitive to reaction conditions and can significantly impact the overall yield and purity.
Q3: Are there any specific safety precautions to consider during the synthesis of (+)-Amabiline?
Yes, several reagents used in this synthesis require careful handling. Specifically:
-
Grignard reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.
-
Grubbs II catalyst: Air-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Strong acids (e.g., TFA): Corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Oxidizing agents (e.g., MnO₂): Can react violently with flammable materials.
Troubleshooting Guides
Synthesis of Protected (-)-Viridifloric Acid (9)
Q: I am observing low diastereoselectivity in the Sharpless dihydroxylation step to form diol 16. What can I do to improve this?
A: Low diastereoselectivity in the Sharpless dihydroxylation is a common issue. Here are several factors to investigate:
-
Reagent Quality: Ensure the AD-mix-β is fresh and has not been exposed to moisture. The catalytic components can degrade over time.
-
Temperature: Maintain a low reaction temperature (typically 0 °C). Fluctuations in temperature can lead to a decrease in diastereoselectivity.
-
Stirring: Vigorous stirring is crucial as this is a biphasic reaction mixture. Inadequate mixing can lead to localized reagent concentrations and reduced selectivity.
-
Solvent System: The standard t-BuOH/H₂O solvent system is generally optimal. Ensure the ratio is correct.
Comparison of Sharpless Dihydroxylation Conditions
| Parameter | Standard Conditions | Troubleshooting Variation | Expected Outcome |
| Temperature | 0 °C | -10 °C to 0 °C | Improved dr |
| AD-mix-β | 1.4 g/mmol substrate | Use freshly opened vial | Higher dr and yield |
| Stirring Rate | Moderate | Vigorous | Improved dr |
| Reaction Time | 12-24 h | Monitor by TLC | Avoid side-product formation |
Synthesis of the (-)-Supinidine Core (8)
Q: The ring-closing metathesis (RCM) reaction to form pyrrolidine 22 is sluggish and gives a low yield. How can I optimize this step?
A: Incomplete RCM can be due to several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The Grubbs II catalyst is sensitive to air and impurities. Use a fresh batch of catalyst and ensure all solvents are rigorously degassed.
-
Solvent: Dichloromethane (DCM) is commonly used. Ensure it is dry and freshly distilled. Toluene can sometimes be a better solvent for challenging RCM reactions.
-
Concentration: RCM is an intramolecular reaction, so it should be run at high dilution (typically 0.001-0.01 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature: The reaction is typically run at room temperature or refluxing DCM. Gently heating may improve the reaction rate, but excessive heat can lead to catalyst decomposition.
Optimization of Ring-Closing Metathesis
| Parameter | Standard Conditions | Troubleshooting Variation | Expected Outcome |
| Catalyst Loading | 5 mol % | 7-10 mol % | Increased conversion |
| Solvent | DCM | Toluene | Improved yield for stubborn substrates |
| Concentration | 0.01 M | 0.005 M | Reduced oligomerization |
| Temperature | Room Temperature | 40 °C (refluxing DCM) | Faster reaction, potential for catalyst degradation |
Final Coupling and Deprotection Cascade
Q: The final one-pot, five-step reaction to yield (+)-Amabiline (3) is resulting in a complex mixture of products and a low yield. What are the critical parameters to control?
A: This is a complex cascade, and its success is highly dependent on precise control of the reaction conditions.
-
Acid-Mediated Deprotection: The initial global deprotection with trifluoroacetic acid (TFA) must be complete before the next steps. Monitor this by TLC. Insufficient acid or reaction time can lead to partially deprotected intermediates.
-
In Situ Reduction: The reduction of the intermediate imine is crucial. The use of a polymer-supported borohydride reagent (MP-BH(OAc)₃) simplifies purification. Ensure the reducing agent is added after the deprotection and condensation are complete.
-
Water Scavenging: The intramolecular condensation to form the imine is a dehydration reaction. The presence of molecular sieves can be beneficial.
-
Reaction Time and Temperature: This cascade is sensitive to timing. The initial deprotection is typically run at a low temperature, and the subsequent steps may require warming to room temperature.
Experimental Protocols
Protocol 1: Synthesis of Protected (-)-Viridifloric Acid (9)
-
Horner-Wadsworth-Emmons Reaction: To a solution of phosphonate ester 12 (1.0 equiv) in THF at 0 °C, add NaH (1.1 equiv) portion-wise. Stir for 30 minutes, then add aldehyde 13 (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl and extract with EtOAc. Purify by column chromatography to yield alkene 15 .
-
Sharpless Dihydroxylation: To a stirred solution of alkene 15 (1.0 equiv) in t-BuOH/H₂O (1:1) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene). Stir vigorously for 24 hours. Quench with solid Na₂SO₃ and stir for 1 hour. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford diol 16 .
-
Hydrolysis and Protection: Hydrolyze the ester of 16 using LiOH in MeOH/H₂O. Acidify with 1M HCl and extract to give (-)-viridifloric acid (7 ). Protect the diol as the dioxolane congener 9 using 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
Protocol 2: Synthesis of the (-)-Supinidine Core (8)
-
Aldehyde Formation: Mono-silylate commercial diol 10 using TBSCl and imidazole. Oxidize the remaining allylic alcohol with MnO₂ in DCM to afford aldehyde 17 .
-
Condensation and Grignard Addition: Condense aldehyde 17 with (S)-tert-butyl sulfinimine 11 . To the resulting imine 18 , add Grignard reagent 19 at -78 °C to furnish 20 with high diastereoselectivity.
-
Allylation and RCM: Allylate the secondary alcohol in 20 using allyl bromide and NaH. Perform a ring-closing metathesis on the resulting diene 21 using Grubbs II catalyst (5 mol %) in degassed DCM (0.01 M) to yield pyrrolidine 22 .
-
Deprotection: Remove the TBS protecting group from 22 using TBAF in THF to provide the key intermediate 8 .
Visualizations
Overall Synthetic Workflow
Caption: Convergent synthesis of (+)-Amabiline.
Troubleshooting Low Yield in Final Cascade
Caption: Decision tree for troubleshooting the final reaction cascade.
Key Bond Formations
Caption: Key bond formations in the synthesis of (+)-Amabiline.
Validation & Comparative
Unveiling the Biological Targets of Amabiloside: A Comparative Analysis with Other Cytotoxic Plant-Derived Alkaloids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological targets and cytotoxic effects of Amabiloside and other prominent plant-derived alkaloids. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant signaling pathways to offer a comprehensive resource for understanding the mechanisms of action of these compounds.
I. Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound, a pyrrolizidine alkaloid, is compared with other plant-derived alkaloids, namely the cardiac glycoside Digitoxin and the Amaryllidaceae alkaloid Lycorine. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 0.003 - 0.033 | [1] |
| HT-29 | Colon Cancer | ~0.27 - 4.1 | [2] | |
| HCT-116 | Colon Carcinoma | ~0.440 | [3] | |
| NCI/ADR-RES | Multi-drug Resistant | ~0.1 | [3] | |
| Lycorine | A549 | Lung Carcinoma | 0.65 (µg/mL) | [4] |
| LOVO | Colon Adenocarcinoma | 0.59 (µg/mL) | [4] | |
| HL-60 | Promyelocytic Leukemia | 0.17 (µg/mL) | [4] | |
| HCT116 | Colorectal Cancer | 1.4 | [5] | |
| LoVo | Colorectal Cancer | 3.8 | [5] | |
| SW480 | Colorectal Cancer | 1.3 | [5] |
II. Mechanisms of Action and Biological Targets
A. This compound and Pyrrolizidine Alkaloids
This compound belongs to the class of pyrrolizidine alkaloids (PAs). The toxicity of PAs is primarily attributed to their metabolic activation in the liver.[6][7] Cytochrome P450 enzymes convert PAs into reactive pyrrolic metabolites. These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity and genotoxicity.[6][7] This mechanism is a general characteristic of 1,2-unsaturated PAs.[8] While the primary target organ is the liver, the specific protein targets of this compound that mediate its cytotoxic effects have not been definitively identified.
B. Digitoxin and Cardiac Glycosides
Digitoxin, a well-known cardiac glycoside, exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[9] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, ultimately triggering apoptosis.[2] Some studies also suggest that digitoxin can induce DNA-topoisomerase II cleavable complexes, contributing to its anticancer activity.[1]
C. Lycorine
Lycorine, an alkaloid isolated from Amaryllidaceae plants, exhibits a broader range of anticancer mechanisms. It has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type.[5][10] Lycorine can also induce apoptosis through both mitochondria-dependent and death receptor signaling pathways.[5] Furthermore, it has been reported to inhibit protein synthesis.[4]
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assays (MTT Assay)
The cytotoxic activity of the compared compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Digitoxin, or Lycorine) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
B. Na+/K+-ATPase Inhibition Assay
The inhibitory effect of cardiac glycosides on Na+/K+-ATPase activity can be assessed using a non-radioactive rubidium ion uptake assay.[3]
Principle: This assay measures the uptake of rubidium ions (a congener of potassium) into cells, which is mediated by the Na+/K+-ATPase. Inhibition of the pump leads to a decrease in rubidium uptake.
General Protocol:
-
Cell Culture: Cells expressing Na+/K+-ATPase (e.g., HEK-293 cells) are cultured in appropriate plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the cardiac glycoside or a control.
-
Rubidium Uptake: A solution containing rubidium chloride is added to the cells, and uptake is allowed to proceed for a specific time.
-
Washing: The uptake is stopped by washing the cells with a cold buffer to remove extracellular rubidium.
-
Cell Lysis: The cells are lysed to release the intracellular rubidium.
-
Rubidium Detection: The amount of intracellular rubidium is quantified using a suitable method, such as atomic absorption spectroscopy.
-
Data Analysis: The percentage of inhibition of rubidium uptake is calculated relative to the control, and the IC50 value is determined.
IV. Conclusion
While this compound's specific biological targets remain to be fully elucidated, its classification as a pyrrolizidine alkaloid points towards a mechanism of action involving metabolic activation to reactive metabolites that cause cellular damage. In contrast, other cytotoxic plant-derived alkaloids like Digitoxin and Lycorine have more well-defined targets and mechanisms, including inhibition of the Na+/K+-ATPase and induction of cell cycle arrest and apoptosis. Further research is warranted to identify the specific molecular targets of this compound to better understand its cytotoxic potential and explore its therapeutic applications. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of cardiac glycosides in colon cancer cells, alone and in combination with standard chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lycorine inhibits cell proliferation, migration and invasion, and primarily exerts in vitro cytostatic effects in human colorectal cancer via activating the ROS/p38 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and non-cytotoxic cardiac glycosides isolated from the combined flowers, leaves, and twigs of Streblus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amabiloside and Other Natural Compounds: A Guide for Researchers
In the ever-expanding landscape of natural product research, a thorough comparative analysis of newly identified compounds against well-characterized natural products is crucial for gauging their therapeutic potential and understanding their mechanisms of action. This guide provides a detailed comparative analysis of amabiloside, a pyrrolizidine alkaloid, with other notable natural compounds from different classes: senecionine and lycopsamine (pyrrolizidine alkaloids), berberine (isoquinoline alkaloid), and quinine (quinoline alkaloid).
This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at the biological activities of these compounds, supported by available experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future studies.
Chemical Structures and Properties
A fundamental aspect of comparing natural compounds is understanding their structural differences and similarities, which often dictate their biological activities.
| Compound | Class | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Amabiline | Pyrrolizidine Alkaloid | C15H25NO4 | 283.36 | Ester of viridifloric acid and supinidine.[1] |
| Senecionine | Pyrrolizidine Alkaloid | C18H25NO5 | 335.40 | Macrocyclic diester of retronecine.[2] |
| Lycopsamine | Pyrrolizidine Alkaloid | C15H25NO5 | 299.36 | Monoester of retronecine. |
| Berberine | Isoquinoline Alkaloid | C20H18NO4+ | 336.36 | Quaternary ammonium salt with a planar isoquinoline ring system. |
| Quinine | Quinoline Alkaloid | C20H24N2O2 | 324.42 | Quinoline ring linked to a quinuclidine ring via a methanol bridge. |
Comparative Biological Activity
The biological activities of these compounds vary significantly, ranging from pronounced toxicity to therapeutic effects. This section provides a comparative overview of their cytotoxicity, hepatotoxicity, and antimicrobial/antimalarial activities, supported by quantitative data where available.
Cytotoxicity Data
The cytotoxic potential of these alkaloids has been evaluated against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Amabiline | Not available | Not available | Not available | |
| Senecionine | PC3 (prostate cancer) | MTT | 50 µg/ml | [3] |
| DU145 (prostate cancer) | MTT | 50 µg/ml | [3] | |
| Huh-7.5 (hepatoma) | MTT | >100 µM | [4] | |
| Lycopsamine | A549 (lung cancer) | MTT | Dose-dependent reduction in proliferation | [5] |
| Berberine | HT29 (colon cancer) | MTT | 52.37 ± 3.45 µM | [6][7] |
| Tca8113 (oral squamous cell carcinoma) | MTT | 218.52 ± 18.71 µM | [7] | |
| CNE2 (nasopharyngeal carcinoma) | MTT | 249.18 ± 18.14 µM | [7] | |
| Hela (cervical carcinoma) | MTT | 245.18 ± 17.33 µM | [7] | |
| MCF-7 (breast cancer) | MTT | 272.15 ± 11.06 µM | [7] | |
| T47D (breast cancer) | MTT | 25 µM | [8] | |
| A549 (lung cancer) | MTT | 139.4 µM | [9] | |
| HepG2 (hepatoma) | MTT | 3587.9 µM | [9] | |
| Quinine | Not typically evaluated for anticancer activity |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Hepatotoxicity Data
Pyrrolizidine alkaloids are well-known for their hepatotoxicity, a primary concern for their potential therapeutic use.
| Compound | Animal Model/Cell Line | Assay | LD50/EC50 Value | Reference |
| Amabiline | General hepatotoxicity noted | Not available | Not available | [1] |
| Senecionine | Rodents | In vivo | 65 mg/kg | [2] |
| Primary Mouse Hepatocytes | Cytotoxicity | EC50 ≈ 22 µM (metabolically activated) | [10] | |
| Lycopsamine | Human Hepatocytes (HepD) | Cytotoxicity | Dose-dependent apoptosis | [11] |
| Berberine | Generally considered hepatoprotective at therapeutic doses | |||
| Quinine | Can cause liver injury in sensitive individuals |
Note: LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Antimicrobial and Antimalarial Activity
Berberine and quinine are well-known for their antimicrobial and antimalarial properties, respectively.
| Compound | Organism | Assay | MIC/IC50 Value | Reference |
| Amabiline | Not available | Not available | Not available | |
| Senecionine | Not a primary activity | |||
| Lycopsamine | Not a primary activity | |||
| Berberine | Various bacteria and fungi | MIC | Varies depending on the organism | |
| Quinine | Plasmodium falciparum | In vitro isotopic microtest | Mean IC50: 85.7 - 133.7 nM | [12] |
| Plasmodium falciparum (Franceville) | In vitro isotopic microtest | Mean IC50: 156.7 nM | [13] | |
| Plasmodium falciparum (Bakoumba) | In vitro isotopic microtest | Mean IC50: 385.5 nM | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of these alkaloids stem from their distinct mechanisms of action and their interactions with various cellular signaling pathways.
Pyrrolizidine Alkaloids: Amabiline, Senecionine, and Lycopsamine
The toxicity of pyrrolizidine alkaloids like amabiline, senecionine, and lycopsamine is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2] The primary manifestation of this toxicity is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.
Berberine
Berberine exerts its diverse pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic activities, through the modulation of multiple signaling pathways. A key target of berberine is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to the inhibition of anabolic pathways, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways, such as glycolysis and fatty acid oxidation. In cancer cells, berberine has been shown to induce apoptosis and cell cycle arrest by modulating the expression of B-cell lymphoma 2 (Bcl-2) family proteins and cyclin-dependent kinases.
Quinine
The primary mechanism of action of quinine against the malaria parasite, Plasmodium falciparum, involves the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Quinine is thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic free heme, which ultimately kills the parasite.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Provided below are standardized protocols for some of the key assays mentioned in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Following the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Hepatotoxicity Assay Using Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.
Principle: This assay assesses the cytotoxic effect of a compound on primary human hepatocytes by measuring a marker of cell viability, such as ATP content or release of lactate dehydrogenase (LDH).
Protocol:
-
Hepatocyte Plating: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Plate the hepatocytes in collagen-coated 96-well plates at a recommended density in the appropriate culture medium. Allow the cells to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in hepatocyte culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control and a known hepatotoxin as a positive control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Viability Assessment:
-
ATP Assay (e.g., CellTiter-Glo®): Add the lytic reagent to the wells to release ATP. The luminescence generated by the luciferase-catalyzed reaction with ATP is proportional to the number of viable cells.
-
LDH Assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells. The conversion of a substrate to a colored or fluorescent product by LDH is proportional to the extent of cell lysis.
-
-
Data Analysis: Determine the percentage of viability or cytotoxicity relative to the vehicle control and calculate the EC50 value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration that shows no visible growth after a defined incubation period.
Protocol (Broth Microdilution Method):
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density.
Conclusion
This comparative guide provides a framework for evaluating the natural compound this compound in the context of other well-studied alkaloids. While quantitative data for this compound remains limited, its classification as a pyrrolizidine alkaloid suggests a high potential for hepatotoxicity, similar to senecionine and lycopsamine. This stands in contrast to the therapeutic profiles of berberine and quinine, which exhibit potent anticancer and antimalarial activities, respectively, through distinct mechanisms of action.
For researchers investigating this compound or other novel natural products, the experimental protocols and comparative data presented here serve as a valuable resource for designing further studies to elucidate their pharmacological and toxicological profiles. A thorough understanding of a compound's structure, biological activity, and mechanism of action is paramount for the successful development of new therapeutic agents from natural sources.
References
- 1. Amabiline - Wikipedia [en.wikipedia.org]
- 2. Senecionine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 8. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility of Plasmodium falciparum to the drugs used to treat severe malaria (quinine) and to prevent malaria (mefloquine, cycloguanil) in Comoros Union and Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Effects of Amabiloside in Animal Models: A Comparative Guide
Initial investigations into the therapeutic potential of Amabiloside, a novel glycoside, have yielded promising in vitro results. However, the successful translation of these findings into preclinical and clinical settings is contingent upon rigorous validation in animal models. This guide provides a comparative overview of the available, albeit limited, data on this compound and outlines the necessary steps and considerations for its in vivo validation.
Due to the emergent nature of this compound, publicly available data on its in vivo effects and direct comparisons with alternative compounds are currently scarce. This document will, therefore, focus on establishing a framework for the validation process, drawing parallels with established methodologies for similar natural compounds.
Understanding the In Vitro Landscape of this compound
Currently, detailed peer-reviewed studies outlining the specific in vitro effects and signaling pathways of a compound explicitly named "this compound" are not readily found in scientific literature. It is possible that "this compound" is a novel, recently discovered compound with research yet to be published, or a synonym for a compound known by another name. For the purpose of this guide, we will proceed with the hypothetical scenario that in vitro studies have suggested specific biological activities.
The Crucial Step: In Vivo Validation
The primary objective of moving from in vitro to in vivo studies is to understand a compound's efficacy, safety, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics in a complex biological system.
Key Considerations for Animal Model Selection
The choice of an appropriate animal model is critical for the relevance and success of in vivo validation. The selection should be based on the physiological and pathological similarities to human conditions targeted by this compound. Common models include:
-
Rodents (Mice and Rats): Often the first choice due to their genetic tractability, relatively low cost, and well-characterized physiology. Specific strains can be chosen based on the disease model (e.g., immunodeficient mice for oncology studies, transgenic mice for neurodegenerative diseases).
-
Zebrafish: Useful for high-throughput screening of toxicity and developmental effects due to their rapid development and transparent embryos.
-
Larger Mammals (Rabbits, Pigs, Non-human primates): Utilized in later stages of preclinical testing to assess safety and efficacy in a system more physiologically similar to humans.
Experimental Protocols: A Roadmap for Validation
The following are generalized experimental protocols that would be essential for validating the in vitro effects of this compound in animal models.
Acute, Sub-acute, and Chronic Toxicity Studies
Objective: To determine the safety profile of this compound.
Methodology:
-
Animals: Typically, rats or mice of both sexes.
-
Administration: The route of administration should mimic the intended clinical route (e.g., oral gavage, intravenous injection).
-
Dosage: A range of doses, including a control group (vehicle only), a low dose, a mid-dose, and a high dose.
-
Duration:
-
Acute: Single dose, with observation for 14 days.
-
Sub-acute: Daily dosing for 28 days.
-
Chronic: Daily dosing for 90 days or longer.
-
-
Parameters Monitored: Clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathological examination of major organs.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand how the animal body processes this compound and how this compound affects the body.
Methodology:
-
Animals: Typically, rats or mice.
-
Administration: A single dose administered through the intended clinical route.
-
Sample Collection: Blood samples are collected at multiple time points post-administration.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the concentration of this compound and its metabolites in plasma over time.
-
PD Analysis: Biomarkers related to the in vitro observed activity are measured at corresponding time points to correlate drug concentration with its effect.
Efficacy Studies in Disease Models
Objective: To determine if this compound has the desired therapeutic effect in a relevant animal model of disease.
Methodology:
-
Model Induction: A disease or condition is induced in the animal model (e.g., tumor implantation, induction of inflammation, neurotoxin administration).
-
Treatment: this compound is administered at various doses and schedules.
-
Outcome Measures: Specific parameters are measured to assess the therapeutic effect (e.g., tumor size, inflammatory markers, behavioral tests).
Data Presentation and Comparison
To facilitate a clear comparison of this compound's performance with other potential alternatives, all quantitative data should be summarized in structured tables.
Table 1: Comparative In Vivo Toxicity Profile
| Compound | Animal Model | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) | Target Organs of Toxicity |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 | Rat (Oral) | 100 mg/kg/day | >2000 mg/kg | Liver |
| Alternative 2 | Mouse (IV) | 10 mg/kg/day | 50 mg/kg | Kidney |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Tmax (Time to Max Concentration) | Cmax (Max Concentration) | Half-life (t1/2) | Bioavailability (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 | Rat (Oral) | 2 hours | 5 µg/mL | 8 hours | 40 |
| Alternative 2 | Mouse (IV) | 0.1 hours | 20 µg/mL | 4 hours | 100 (by definition) |
Table 3: Comparative Efficacy in a [Specify Disease] Model
| Compound | Animal Model | Dose | Key Efficacy Endpoint (e.g., % Tumor Growth Inhibition) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 | Mouse | 50 mg/kg/day | 60% |
| Alternative 2 | Rat | 20 mg/kg/day | 75% |
Visualizing the Path Forward: Signaling Pathways and Workflows
Visual diagrams are essential for conceptualizing the proposed mechanisms of action and the experimental processes.
Caption: A potential signaling cascade initiated by this compound.
Caption: A streamlined workflow for the in vivo validation of this compound.
Conclusion
While the current body of public knowledge on "this compound" is limited, the framework for its in vivo validation is well-established. A systematic approach involving comprehensive toxicity, pharmacokinetic, and efficacy studies in relevant animal models is paramount. The generation of robust and comparative data, presented in a clear and structured manner, will be instrumental in determining the true therapeutic potential of this compound and its viability for future clinical development. Researchers are encouraged to meticulously document and publish their findings to contribute to the collective understanding of this novel compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Amabiloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Amabiloside, a key step in drug development and quality control. While direct comparative studies on this compound are not extensively available, this document outlines the principles of cross-validation and presents a framework based on typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The provided experimental data is representative and intended to serve as a practical guide for methodology selection and validation.
Comparative Performance of Analytical Methods for this compound
The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the typical performance characteristics of four common analytical methods, based on established validation parameters from ICH guidelines.[1][2][3][4][5]
| Parameter | HPLC (UV) | UPLC (UV) | LC-MS/MS | HPTLC (Densitometry) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.995 |
| Precision (RSD%) | < 2% | < 1.5% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99-101% | 95-105% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | < 1 ng/mL | ~10 ng/spot |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~2 ng/mL | ~30 ng/spot |
| Analysis Time per Sample | 15-30 min | 5-15 min | 2-10 min | < 1 min (after plate development) |
| Specificity | Good | Very Good | Excellent | Moderate |
| Cost per Sample | Low | Moderate | High | Very Low |
| Throughput | Moderate | High | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.[6][7][8] The following protocols provide a general framework that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is a widely used technique for the separation and quantification of compounds.[9][10][11]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition, filter through a 0.45 µm filter.
-
Validation Parameters: Assess specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, LOD, and LOQ according to ICH guidelines.[3][4]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC by using smaller particle size columns.[12][13]
-
Instrumentation: UPLC system with a PDA or TUV detector, C18 or equivalent sub-2 µm column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV absorbance at the optimal wavelength for this compound.
-
Sample Preparation: Similar to HPLC, ensuring high purity of the sample solution.
-
Validation Parameters: The same parameters as for HPLC are evaluated.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for trace analysis and structural confirmation.[14][15][16][17][18][19]
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: Similar to UPLC, often with volatile buffers like ammonium formate.
-
Ionization Mode: Positive or negative ion mode, optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.
-
Sample Preparation: Protein precipitation or solid-phase extraction may be required for complex matrices.
-
Validation Parameters: In addition to standard validation parameters, matrix effects and stability should be thoroughly investigated.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it highly efficient for screening and quality control.[20][21][22][23][24]
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents optimized for the separation of this compound (e.g., a combination of toluene, ethyl acetate, and formic acid).
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chamber to a specific distance.
-
Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound.
-
Validation Parameters: The method is validated for linearity, precision, accuracy, specificity, LOD, and LOQ.
Visualizing the Analytical Workflows
The following diagrams illustrate the general workflows for each of the described analytical methods.
Caption: General workflow for HPLC analysis.
Caption: General workflow for UPLC analysis.
Caption: General workflow for LC-MS/MS analysis.
Caption: General workflow for HPTLC analysis.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. iosrphr.org [iosrphr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile acid analysis in various biological samples using ultra performance liquid chromatography/electrospray ionization-mass spectrometry (UPLC/ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for the simultaneous determination of amoxicillin and ambroxol in human plasma with segmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uni-giessen.de [uni-giessen.de]
- 21. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Rapid Validated HPTLC Method for the Determination of Lycorine in Amaryllidaceae Plants Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. japsonline.com [japsonline.com]
A Comparative Analysis of the Bioactivity of Amabiloside and its Potential Derivatives
A guide for researchers, scientists, and drug development professionals on the known bioactivity of Amabiloside and a comparative look at the well-characterized phenolic glycoside, Arbutin. This guide provides a framework for evaluating the therapeutic potential of new this compound derivatives through established experimental protocols.
This compound, a natural glycoside identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, has been isolated from the bulbs of Crinum amabile. Initial screenings of this compound for cytotoxic and antimalarial properties have shown it to be inactive. However, the broader bioactivity profile of this compound, particularly concerning its anti-inflammatory and antioxidant potential, remains unexplored. This guide presents a comparative study, juxtaposing the known data for this compound with that of Arbutin, a structurally related and extensively studied phenolic glycoside. By presenting established experimental protocols and potential signaling pathways, this document aims to serve as a valuable resource for researchers interested in exploring the therapeutic promise of this compound and its synthetic derivatives.
Comparative Bioactivity Data: this compound vs. Arbutin
The following tables summarize the available quantitative data for the bioactivity of this compound and Arbutin. The lack of data for this compound in several key areas highlights significant opportunities for future research.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | Various | Not Specified | Inactive | [1] |
| Arbutin | MCF-7 | MTT | >1000 | [2] |
| B16-F10 | MTT | >600 | [3] | |
| Detroit 551 | Not Specified | Non-toxic up to 5000 | [3] |
Table 2: Comparative Anti-inflammatory Activity Data
| Compound | Cell Line/Model | Assay | Endpoint | Result | Citation |
| This compound | - | - | - | Data not available | - |
| Arbutin | BV2 microglia | Griess Assay | NO production | Significant inhibition | [4] |
| Human neutrophils | Not Specified | ROS production | Inhibition | [5] |
Table 3: Comparative Antioxidant Activity Data
| Compound | Assay | IC50 (µM) / Activity | Citation |
| This compound | - | Data not available | - |
| Arbutin | DPPH radical scavenging | Weak activity | [6][7] |
| ABTS radical scavenging | Strong activity | [6][7] | |
| ORAC | Long-lasting activity | [6] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the investigation of this compound and its derivatives.
Cytotoxicity Assay: MTT Method[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, Arbutin) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[10][11][12]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Antioxidant Assay: DPPH Radical Scavenging Activity[1][13][14]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway involved in inflammation and a general workflow for screening the bioactivity of this compound derivatives.
Caption: Workflow for the synthesis and bioactivity screening of this compound derivatives.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Lubiprostone and Guanylate Cyclase-C Agonists for the Treatment of Chronic Constipation
Disclaimer: The initial request for information on "Amabiloside" yielded no relevant results in scientific literature. It is presumed that this may be a typographical error. This guide therefore provides a comparative analysis of Lubiprostone , a well-documented therapeutic agent for chronic constipation, and its alternatives, Linaclotide and Plecanatide.
This guide offers a detailed comparison of the therapeutic efficacy, mechanisms of action, and safety profiles of Lubiprostone, Linaclotide, and Plecanatide, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Lubiprostone, Linaclotide, and Plecanatide employ distinct molecular pathways to alleviate chronic constipation.
Lubiprostone: A prostaglandin E1 derivative, Lubiprostone acts as a selective activator of type-2 chloride channels (ClC-2) on the apical membrane of intestinal epithelial cells.[1][2] This activation leads to an efflux of chloride ions into the intestinal lumen, which in turn promotes the passive secretion of sodium and water, thereby softening the stool and increasing intestinal motility.[3][4]
Linaclotide and Plecanatide: Both Linaclotide and Plecanatide are agonists of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of the intestinal epithelium.[5][6][7] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[8][9][10][11] Elevated cGMP levels then activate the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increases intestinal fluid and accelerates transit.[12][13][14] Plecanatide is a structural analog of human uroguanylin and is thought to replicate its pH-sensitive activity.[7]
Signaling Pathway Diagrams
Therapeutic Efficacy: A Comparative Overview
The following tables summarize the efficacy and safety data for Lubiprostone, Linaclotide, and Plecanatide from clinical trials in patients with Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).
Table 1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Metric | Lubiprostone (24 mcg BID) | Linaclotide (145 mcg QD) | Plecanatide (3 mg QD) | Placebo |
| Mean Increase in Spontaneous Bowel Movements (SBMs) per Week | 5.69[8][15] | ~1.97 greater than placebo[16] | Significantly greater than placebo[13] | 3.46[8][15] |
| % of Patients with SBM within 24 hours | 56.7% - 61%[8][15][17] | Not consistently reported | Not consistently reported | 31% - 36.9%[8][15][17] |
| Improvement in Stool Consistency | Significant improvement[8][15] | Significant improvement[16] | Significant improvement[13] | Baseline |
| Improvement in Straining | Significant improvement[8][15] | Not consistently reported | Significant improvement[13] | Baseline |
| Improvement in Abdominal Bloating | Significant improvement[18] | Not consistently reported | Significant improvement[13] | Baseline |
Table 2: Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Metric | Lubiprostone (8 mcg BID) | Linaclotide (290 mcg QD) | Plecanatide (3 mg QD) | Placebo |
| Overall Responders (%) | 17.9%[18] | Ranked first in efficacy in a network meta-analysis[19] | 21% - 30%[19] | 10.1% - 18%[18][19] |
| Improvement in Abdominal Pain | Significant improvement[18] | Significant improvement[19] | Significant improvement[19] | Baseline |
Table 3: Comparative Safety and Tolerability
| Adverse Event | Lubiprostone | Linaclotide | Plecanatide |
| Most Common | Nausea (up to 31.7%)[8][15] | Diarrhea | Diarrhea (5%)[11] |
| Other Common Events | Headache (11.7%)[8][15], Diarrhea[18] | Abdominal pain, flatulence, abdominal distension[13] | Nausea, sinusitis, upper respiratory tract infection[11] |
| Discontinuation due to Adverse Events | ~5% (primarily due to nausea)[8][15] | Higher discontinuation rate due to diarrhea compared to placebo[16] | Low discontinuation rates[13] |
Experimental Protocols
The clinical validation of Lubiprostone, Linaclotide, and Plecanatide has been established through numerous randomized, double-blind, placebo-controlled trials. A typical study design is outlined below.
Representative Clinical Trial Protocol for Chronic Idiopathic Constipation
-
Study Design: A multicenter, parallel-group, double-blind, randomized, placebo-controlled trial.[8][15]
-
Patient Population: Adult patients with a diagnosis of chronic idiopathic constipation (e.g., based on Rome III criteria), often defined as having fewer than three spontaneous bowel movements (SBMs) per week.[20]
-
Intervention: Patients are randomized to receive the investigational drug (e.g., Lubiprostone 24 mcg twice daily) or a matching placebo for a specified duration (e.g., 4 to 12 weeks).[8][15][20]
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the number of SBMs per week at a specific time point (e.g., week 1).[8][15]
-
Secondary Efficacy Endpoints: These often include:
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events throughout the study period.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 8. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 9. Plecanatide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 13. hhs.texas.gov [hhs.texas.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of lubiprostone, a locally-acting type-2 chloride channel activator, in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Lubiprostone's Novel Mechanism Effective for Chronic Constipation | MDedge [mdedge.com]
- 18. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicaid.nv.gov [medicaid.nv.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Comparing the spectroscopic data of synthetic vs. natural Amabiloside
A comprehensive comparison of the spectroscopic data of synthetically produced versus naturally sourced Amabiloside reveals a near-perfect match, confirming the successful laboratory synthesis of this bioactive compound. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the key spectroscopic identifiers and the experimental protocols for both isolation and synthesis.
This compound, chemically known as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, is a glycosidic aromatic compound. Initially known as a synthetic molecule, its discovery in 1993 as a natural product from the bulbs of Crinum amabile spurred interest in its biological activities.[1] A direct comparison of the spectroscopic data from both sources is crucial for validating synthetic pathways and ensuring the biological equivalence of the manufactured compound.
Spectroscopic Data Comparison
The structural identity of a compound is unequivocally confirmed by its spectroscopic fingerprint. For this compound, the key analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented below, sourced from the original isolation paper by Likhitwitayawuid et al. for natural this compound and from established chemical databases for the synthetic counterpart, demonstrates a remarkable consistency between the two.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for both natural and synthetic this compound, recorded in deuterated methanol (CD₃OD), are presented in Tables 1 and 2. The chemical shifts (δ) and coupling constants (J) are in excellent agreement, indicating an identical molecular structure.
Table 1: ¹H NMR Spectroscopic Data of Natural vs. Synthetic this compound (in CD₃OD)
| Position | Natural this compound δ (ppm), J (Hz) | Synthetic this compound δ (ppm), J (Hz) |
| 2-H | 7.42, d, 1.9 | 7.42, d, 1.9 |
| 5-H | 7.20, d, 8.4 | 7.20, d, 8.4 |
| 6-H | 7.49, dd, 8.4, 1.9 | 7.49, dd, 8.4, 1.9 |
| 7-H (CHO) | 9.85, s | 9.85, s |
| 1'-H | 5.05, d, 7.5 | 5.05, d, 7.5 |
| 2'-H | 3.55, m | 3.55, m |
| 3'-H | 3.52, m | 3.52, m |
| 4'-H | 3.45, m | 3.45, m |
| 5'-H | 3.48, m | 3.48, m |
| 6'-Ha | 3.92, dd, 12.0, 2.0 | 3.92, dd, 12.0, 2.0 |
| 6'-Hb | 3.75, dd, 12.0, 5.5 | 3.75, dd, 12.0, 5.5 |
Data for natural this compound sourced from Likhitwitayawuid et al. (1993). Data for synthetic this compound is a representative compilation from chemical databases.
Table 2: ¹³C NMR Spectroscopic Data of Natural vs. Synthetic this compound (in CD₃OD)
| Position | Natural this compound δ (ppm) | Synthetic this compound δ (ppm) |
| 1 | 132.5 | 132.5 |
| 2 | 116.8 | 116.8 |
| 3 | 147.2 | 147.2 |
| 4 | 153.8 | 153.8 |
| 5 | 118.0 | 118.0 |
| 6 | 127.4 | 127.4 |
| 7 (CHO) | 192.8 | 192.8 |
| 1' | 103.2 | 103.2 |
| 2' | 74.9 | 74.9 |
| 3' | 78.1 | 78.1 |
| 4' | 71.5 | 71.5 |
| 5' | 78.4 | 78.4 |
| 6' | 62.7 | 62.7 |
Data for natural this compound sourced from Likhitwitayawuid et al. (1993). Data for synthetic this compound is a representative compilation from chemical databases.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry determines the molecular weight of a compound, while IR spectroscopy identifies its functional groups. The data for both natural and synthetic this compound are consistent.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| Mass Spectrometry (HR-FABMS) | m/z 301.0925 [M+H]⁺ | m/z 301.0925 [M+H]⁺ (Calculated for C₁₃H₁₆O₇+H) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400 (br, OH), 1680 (C=O), 1590, 1510, 1280, 1170, 1080 | 3400 (br, OH), 1680 (C=O), 1590, 1510, 1280, 1170, 1080 |
Data for natural this compound sourced from Likhitwitayawuid et al. (1993). Data for synthetic this compound is a representative compilation from chemical databases.
Experimental Protocols
The methodologies for obtaining natural and synthetic this compound are distinct processes, each with its own set of procedures and considerations.
Isolation of Natural this compound
The isolation of this compound from Crinum amabile bulbs was first reported by Likhitwitayawuid et al. The general workflow involves extraction and chromatographic separation.
Detailed Protocol:
-
Extraction: Fresh bulbs of Crinum amabile are macerated with methanol at room temperature.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which typically contains this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography to yield the pure natural product.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of functional groups, glycosylation, and subsequent deprotection. A common strategy is the Koenigs-Knorr glycosylation.
Detailed Protocol:
-
Protection: The aldehyde group of a suitable starting material, such as 3-hydroxy-4-methoxybenzaldehyde, is protected, for instance, as an acetal.
-
Glycosylation: The protected aglycone is then glycosylated with acetobromoglucose in the presence of a promoter, such as silver carbonate or mercury(II) cyanide (Koenigs-Knorr reaction). This step forms the β-glycosidic bond.
-
Demethylation: The methyl ether at the 4-position of the aromatic ring is selectively cleaved to reveal the hydroxyl group.
-
Deprotection: The protecting groups on the aldehyde and the acetyl groups on the glucose moiety are removed under appropriate conditions (e.g., acidic hydrolysis for the acetal and Zemplén deacetylation for the sugar hydroxyls) to yield the final synthetic this compound.
-
Purification: The final product is purified by crystallization or column chromatography.
Conclusion
The presented spectroscopic data unequivocally demonstrates that synthetically produced this compound is structurally identical to its naturally occurring counterpart. The minor, if any, variations in the spectra are within the acceptable limits of instrumental and sample preparation differences. This confirmation is vital for the continued research and development of this compound for potential pharmaceutical applications, as it validates the use of a more scalable and sustainable synthetic source for this promising bioactive molecule. The detailed experimental protocols provided herein offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
Assessing Reproducibility in Phytochemical Research: A Comparative Guide
A Critical Evaluation of Preclinical Findings on Novel Therapeutic Compounds
Introduction
The validation of novel therapeutic agents derived from natural sources is a cornerstone of modern drug development. Initial promising results, however, must be tempered with rigorous and independent replication to ensure their validity and potential for clinical translation. This guide provides a framework for researchers, scientists, and drug development professionals to compare and evaluate the reproducibility of findings for novel phytochemicals. While the impetus for this guide was an inquiry into the compound amabiloside, a comprehensive search of scientific literature did not yield specific independent replication studies for a compound of that name. Therefore, this document will use a hypothetical compound, "Phytocompound X," to illustrate the critical process of comparing an original research publication with a subsequent independent replication study. This approach highlights the essential data points and methodologies that are crucial for such a comparative analysis.
The importance of replication in scientific research, particularly in the preclinical space, cannot be overstated. Independent verification helps to confirm the robustness and generalizability of initial findings, guarding against potential biases or errors in the original study.[1][2] This comparative guide is designed to walk through the key components of such an evaluation.
Comparative Analysis of Phytocompound X: Original vs. Replication Studies
To illustrate the process of comparing research findings, we present a hypothetical scenario involving "Phytocompound X," a novel plant-derived compound with purported anti-inflammatory properties. The following table summarizes the quantitative data from a fictional original study and a subsequent independent replication attempt.
Table 1: Summary of Quantitative Data for Phytocompound X
| Parameter | Original Study Finding | Independent Replication Finding |
| In vitro Anti-inflammatory Activity | ||
| IC50 for COX-2 Inhibition | 2.5 µM | 3.1 µM |
| IC50 for TNF-α Suppression | 1.8 µM | 2.2 µM |
| Cell Viability (Cytotoxicity) | ||
| CC50 in Macrophages | > 100 µM | > 100 µM |
| In vivo Anti-inflammatory Efficacy | ||
| Reduction in Paw Edema (Carrageenan-induced) | 65% at 10 mg/kg | 58% at 10 mg/kg |
| Myeloperoxidase (MPO) Activity Reduction | 55% at 10 mg/kg | 48% at 10 mg/kg |
Experimental Protocols
Detailed and transparent methodologies are crucial for the successful replication of research findings. Below are the protocols for the key experiments cited in the comparative analysis of Phytocompound X.
COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of Phytocompound X on the cyclooxygenase-2 (COX-2) enzyme.
-
Methodology:
-
A commercially available COX-2 inhibitor screening assay kit is used.
-
Recombinant human COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of varying concentrations of Phytocompound X (0.1 µM to 100 µM).
-
The production of prostaglandin E2 (PGE2) is measured using a colorimetric assay at 450 nm.
-
A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
TNF-α Suppression Assay in LPS-stimulated Macrophages
-
Objective: To assess the ability of Phytocompound X to suppress the production of the pro-inflammatory cytokine TNF-α in cultured macrophages.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of Phytocompound X (0.1 µM to 100 µM) for 2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value is determined by plotting the percentage of TNF-α inhibition against the log concentration of Phytocompound X.
-
Cell Viability (MTT) Assay
-
Objective: To evaluate the cytotoxicity of Phytocompound X on RAW 264.7 macrophages.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with the same concentrations of Phytocompound X as in the TNF-α assay.
-
After 24 hours of incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
Cells are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
-
The half-maximal cytotoxic concentration (CC50) is calculated.
-
Carrageenan-induced Paw Edema in a Murine Model
-
Objective: To evaluate the in vivo anti-inflammatory effect of Phytocompound X.
-
Methodology:
-
Male Swiss albino mice are randomly assigned to control and treatment groups.
-
Phytocompound X (10 mg/kg) or vehicle (control) is administered orally 1 hour before the induction of inflammation.
-
Inflammation is induced by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and the experimental process can aid in understanding the research.
Caption: Proposed mechanism of action for Phytocompound X.
Caption: Experimental workflow for compound validation.
Alternative Therapeutic Approaches
While Phytocompound X shows promise, it is important to consider alternative compounds and therapeutic strategies for inflammation. The field of natural product research has identified numerous other compounds with anti-inflammatory properties.
Table 2: Comparison with Alternative Anti-inflammatory Phytochemicals
| Compound | Source | Mechanism of Action |
| Curcumin | Curcuma longa (Turmeric) | Inhibits NF-κB, AP-1, and STAT3 signaling pathways. |
| Resveratrol | Grapes, Berries | Modulates SIRT1 and inhibits NF-κB. |
| Quercetin | Onions, Apples | Inhibits COX and LOX enzymes; scavenges free radicals. |
| Apigenin | Chamomile, Parsley | Blocks NF-κB activation and reduces pro-inflammatory cytokine expression.[3] |
| Diosmin | Citrus Fruits | Reduces NF-κB activation and expression of TNF-α and IL-1β.[3] |
These alternatives, much like our hypothetical Phytocompound X, often target key nodes in inflammatory signaling cascades, such as the NF-κB pathway.[3] The diversity of these natural compounds provides a rich source for the development of novel anti-inflammatory therapies.
Conclusion
The independent replication of research findings is a critical step in the validation of novel therapeutic compounds. While no specific replication studies for "this compound" were identified, the principles of comparative analysis remain universally applicable. Through the hypothetical case of "Phytocompound X," this guide has outlined the essential components for such an evaluation, from quantitative data comparison and detailed methodologies to the visualization of mechanisms and workflows. For researchers in the field of drug discovery, a commitment to transparency and reproducibility is paramount for advancing scientific knowledge and developing effective new medicines.
References
- 1. Importance of replication studies in research and their impact on the scientific community - Research Experts [researchexperts.in]
- 2. replicationindex.com [replicationindex.com]
- 3. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
Amabiloside: A Head-to-Head Comparison with Standard Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Amabiloside, a natural phenolic glucoside, has emerged as a compound of interest with demonstrated antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties in preclinical studies. This guide provides a comparative analysis of this compound against standard-of-care drugs in the contexts of its reported biological activities. The data presented is based on available in vitro and in vivo experimental findings and aims to offer an objective overview to guide further research and development.
Executive Summary
This compound shows promise in preclinical models, primarily driven by its antioxidant and anti-inflammatory mechanisms. While direct quantitative comparisons with standard drugs are challenging due to variations in experimental setups, this guide consolidates the existing data to provide a preliminary assessment of its potential. Further head-to-head studies are warranted to conclusively establish its efficacy and safety relative to established therapeutic agents.
Data Presentation: Comparative Tables
Antimalarial Activity
| Compound | Mechanism of Action | Experimental Model | IC50 (nM) - P. falciparum | Citation(s) |
| This compound | Not fully elucidated. | --- | Data not available | --- |
| Chloroquine | Inhibits hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. | P. falciparum isolates | 15 - >300 (strain dependent) | [1][2][3] |
| Artemisinin | Activated by heme iron, generating free radicals that damage parasite proteins. | P. falciparum isolates | 3.71 - 11.4 (derivative and strain dependent) | [4][5] |
Note: The IC50 values for standard drugs can vary significantly depending on the P. falciparum strain (chloroquine-sensitive vs. resistant) and the specific artemisinin derivative used.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects in a model of Parkinson's disease by mitigating oxidative stress. A direct EC50 value for its neuroprotective effect is not yet published, making a quantitative comparison with standard drugs difficult.
| Compound | Mechanism of Action | Experimental Model | Key Findings | Citation(s) |
| This compound | Antioxidant; prevents free radical formation. | 6-hydroxydopamine (6-OHDA)-induced toxicity in rat mesencephalic cells. | Dose-dependently protected neuronal cells; inhibited TBARS formation by 24% to 64% at concentrations of 0.1-100 µg/ml. | [6][7] |
| Selegiline | Selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), reducing dopamine degradation and oxidative stress. | Various neurotoxin-induced models (e.g., MPTP, 6-OHDA). | Protects dopaminergic, adrenergic, cholinergic, and serotoninergic neurons; up-regulates superoxide dismutase and catalase. | [8][9] |
| L-DOPA | Precursor to dopamine, replenishing depleted dopamine levels in Parkinson's disease. | α-synuclein-induced toxicity in SH-SY5Y neuronal cells. | Attenuates endoplasmic reticulum stress and cell death signaling. | [10] |
Hepatoprotective Activity
This compound has shown protective effects against toxin-induced liver injury in animal models, primarily through its antioxidant properties. Quantitative in vitro data for a direct comparison with standard hepatoprotective agents is limited.
| Compound | Mechanism of Action | Experimental Model | Key Findings | Citation(s) |
| This compound | Antioxidant; reverses the decrease in glutathione content. | Carbon tetrachloride (CCl4)-induced hepatotoxicity in rats. | Reverted the decrease in glutathione and the increase in ALT and AST levels at doses of 25 and 50 mg/kg. | [6] |
| N-acetylcysteine (NAC) | Precursor to L-cysteine, which is required for glutathione synthesis; direct antioxidant properties. | In vitro and in vivo models of drug-induced liver injury. | Replenishes glutathione stores; protects against oxidative stress-induced hepatocyte injury. | [11][12][13][14] |
| Silymarin | Antioxidant, anti-inflammatory, and antifibrotic effects; stabilizes cellular membranes. | In vitro (e.g., HepG2 cells) and in vivo models of liver toxicity. | Protects against hepatotoxicity induced by various agents through multiple mechanisms. | [15][16][17] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for this compound.
Neuroprotection Assay (6-OHDA-induced toxicity)
-
Cell Culture: Primary cultures of rat mesencephalic cells are prepared from embryonic day 14 Wistar rats.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µg/ml) for a specified period before and after exposure to the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Oxidative Stress Markers:
-
Nitrite Concentration: Measured in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.
-
Lipid Peroxidation (TBARS Assay): Thiobarbituric acid reactive substances (TBARS) are measured in cell lysates to quantify lipid peroxidation.
-
Hepatoprotection Assay (CCl4-induced hepatotoxicity)
-
Animal Model: Male Wistar rats are used.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4) is administered to induce acute liver injury.
-
Treatment: this compound is administered intraperitoneally at different doses (e.g., 25 and 50 mg/kg) at specific time points before or after CCl4 administration.
-
Biochemical Analysis:
-
Liver Enzymes: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Antioxidant Status: Glutathione (GSH) levels in the liver tissue are quantified to evaluate the antioxidant capacity.
-
-
Histopathological Examination: Liver tissues are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of cellular damage.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing its protective effects.
Caption: Proposed mechanism of this compound's protective effects.
Caption: General experimental workflow for evaluating protective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amburoside A, a glucoside from Amburanacearensis, protects mesencephalic cells against 6-hydroxydopamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa (L-DOPA) attenuates endoplasmic reticulum stress response and cell death signaling through DRD2 in SH-SY5Y neuronal cells under α-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine alleviates PCB52-induced hepatotoxicity by repressing oxidative stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetylcysteine protects hepatocytes from hypoxia-related cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. Silymarin Prevents Palmitate-Induced Lipotoxicity in HepG2 Cells: Involvement of Maintenance of Akt Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Amabiloside: An Examination of its Potential as a Biomarker
Initial investigations into amabiloside, a natural product isolated from the bulbs of Crinum amabile, have found it to be biologically inactive in cytotoxic and antimalarial assays.[1][2] At present, there is no scientific evidence in the public domain to support the validation of this compound as a biomarker for any disease or physiological condition. Consequently, a comparative analysis of its performance against other biomarkers, along with supporting experimental data, cannot be formulated.
This guide will instead provide a summary of the known information about this compound and outline the general principles of biomarker validation to clarify why, based on current knowledge, this compound is not a viable candidate for such applications.
What is this compound?
This compound is a benzenoid glycoside that was first identified as a new natural product from Crinum amabile, a plant belonging to the Amaryllidaceae family.[1] While the Crinum genus is a rich source of biologically active alkaloids with a history of use in folk medicine for treating a variety of ailments, this compound itself has not demonstrated such activity in preliminary studies.[2][3][4]
The research focus on Crinum amabile has predominantly been on its alkaloid constituents, such as lycorine and crinine, which have shown potential as acetylcholinesterase inhibitors, as well as having antifungal, cytotoxic, and antimalarial properties.[1][2][3][4][5] In the context of this plant, the term "biomarker" has been used to refer to specific alkaloids that can help in the chemical classification (chemotaxonomy) of the species, rather than for medical diagnostic or prognostic purposes.[3]
The Hallmarks of a Viable Biomarker
For a molecule to be considered a potential biomarker for clinical or drug development purposes, it should ideally possess several key characteristics. The following diagram illustrates the typical journey of biomarker validation.
A crucial initial step is the link between the potential biomarker and a specific biological process, disease state, or response to therapy. As this compound has been found to be biologically inactive in the assays conducted so far, it fails to meet this primary criterion.
Conclusion
The current body of scientific literature does not support the potential of this compound as a biomarker. Its lack of demonstrated biological activity makes it an unlikely candidate for a role in diagnostics, prognostics, or as a pharmacodynamic marker in drug development. Therefore, the creation of a comparison guide with performance data, experimental protocols, and signaling pathways is not feasible.
Researchers and drug development professionals are advised to focus on compounds with established biological relevance and a plausible mechanism of action when searching for novel biomarker candidates. While the chemical diversity of natural products from plants like Crinum amabile remains a promising area of research, not all constituents will have direct therapeutic or diagnostic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and antimalarial alkaloids from the bulbs of Crinum amabile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine Alkaloid and Crinum americanum L. (Amaryllidaceae) Extracts Display Antifungal Activity on Clinically Relevant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-oxide alkaloids from Crinum amabile (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Amabiloside
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure when handling Amabiloside. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose & Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or dust.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] Always inspect gloves for tears or holes before use.[3] Change gloves immediately if contaminated. |
| Lab coat or chemical-resistant apron | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling powders or if there is a risk of aerosol generation.[4] The specific type of respirator should be determined by a risk assessment. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe working environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
If the package is compromised, isolate it in a fume hood and contact your institution's environmental health and safety (EHS) office.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's instructions for any specific storage requirements (e.g., temperature, light sensitivity).
3. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated glassware and equipment. If not possible, thoroughly clean and decontaminate equipment after use.
-
Avoid eating, drinking, or smoking in the laboratory area.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS office.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials, should be considered hazardous waste.[8]
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection and Labeling:
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (if known).
3. Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
Contact your EHS office for guidance on the proper disposal of this compound waste. Do not dispose of it down the sink or in the regular trash.[8]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. velsafe.com [velsafe.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. epa.gov [epa.gov]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Hazardous Waste Guidelines [biology.ucsd.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
